2-Bromo-4,5-dimethylphenol
Description
The exact mass of the compound 2-Bromo-4,5-dimethylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLPLXXEHFEMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177355 | |
| Record name | 3,4-Xylenol, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22802-39-7 | |
| Record name | 2-Bromo-4,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22802-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Xylenol, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22802-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Xylenol, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Bromo-4,5-dimethylphenol" physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4,5-dimethylphenol (CAS No: 22802-39-7), a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing essential data on the compound's physical and chemical characteristics.
Chemical Identity and Structure
2-Bromo-4,5-dimethylphenol, also known by its synonym 6-Bromo-3,4-xylenol, is a brominated derivative of 4,5-dimethylphenol.[1][2][3] Its chemical structure consists of a phenol ring substituted with a bromine atom and two methyl groups.
Table 1: Chemical Identifiers for 2-Bromo-4,5-dimethylphenol
| Identifier | Value |
| IUPAC Name | 2-bromo-4,5-dimethylphenol[1] |
| CAS Number | 22802-39-7[1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₉BrO[1][4][5][6][7] |
| SMILES | CC1=CC(=C(C=C1C)Br)O[1][4] |
| InChIKey | GJLPLXXEHFEMBL-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 2-Bromo-4,5-dimethylphenol are crucial for its handling, application in synthetic routes, and for purification processes. The following table summarizes the key quantitative data available for this compound.
Table 2: Physicochemical Properties of 2-Bromo-4,5-dimethylphenol
| Property | Value | Notes |
| Molecular Weight | 201.06 g/mol [1][4][5][6][7] | |
| Appearance | White to light yellow powder or crystal[2][3] | |
| Melting Point | 78.0 to 82.0 °C[2][3][5] | A specific value of 80 °C is also reported.[2][3][6][7] |
| Boiling Point | 244.5 ± 35.0 °C[5][7] | Predicted value at 760 Torr. |
| Density | 1.471 ± 0.06 g/cm³[5][7] | Predicted value at 20 °C and 760 Torr. |
| Solubility | Soluble in Methanol[2][3][7] | |
| pKa | 8.86 ± 0.23 | Predicted value.[7] |
| Flash Point | 101.6 ± 25.9 °C[5] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of 2-Bromo-4,5-dimethylphenol. While detailed spectral analyses are beyond the scope of this guide, references to available data are provided.
-
¹³C NMR: Data is available.[1]
-
Mass Spectrometry (GC-MS): Data is available.[1]
-
Infrared Spectroscopy (FTIR): Data has been recorded for the compound in a capillary cell (melt).[1]
Experimental Protocols
General Protocol for Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[8] This method relies on the principle that a pure substance melts over a narrow temperature range.[9]
Experimental Steps:
-
Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[10]
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[10]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Completion: The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.
Logical Workflow for Chemical Characterization
For a synthesized compound like 2-Bromo-4,5-dimethylphenol, a logical workflow is followed to confirm its identity, purity, and key properties before its use in further applications.
References
- 1. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:22802-39-7,2-溴-4,5-二甲基苯酚,2-bromo-4,5-dimethylphenol [en.chemfish.com]
- 6. labproinc.com [labproinc.com]
- 7. 22802-39-7 CAS MSDS (2-bromo-4,5-dimethylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. westlab.com [westlab.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: 2-Bromo-4,5-dimethylphenol (CAS: 22802-39-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-dimethylphenol, with the Chemical Abstracts Service (CAS) number 22802-39-7, is a halogenated aromatic compound. Its structure, featuring a phenol ring substituted with a bromine atom and two methyl groups, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, offering valuable information for professionals in research and drug development.
Chemical and Physical Properties
2-Bromo-4,5-dimethylphenol is a white to light yellow crystalline solid. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 22802-39-7 | General |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 78.0 - 82.0 °C | [2] |
| Purity | >98.0% (GC) | [2] |
| Synonyms | 6-Bromo-3,4-xylenol | [2] |
Table 1: Physicochemical Properties of 2-Bromo-4,5-dimethylphenol
Synthesis
The primary route for the synthesis of 2-Bromo-4,5-dimethylphenol is the regioselective bromination of 4,5-dimethylphenol. The hydroxyl group of the phenol is an activating ortho-, para-director. Since the para position is blocked by a methyl group, the bromination selectively occurs at one of the ortho positions.
Experimental Protocol: Bromination of 4,5-dimethylphenol
This protocol describes a general method for the electrophilic bromination of a phenol, adapted for the synthesis of 2-Bromo-4,5-dimethylphenol.
Materials:
-
4,5-dimethylphenol
-
Liquid Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or other suitable inert solvent
-
Nitrogen gas (N₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethylphenol in a suitable inert solvent like carbon tetrachloride.
-
Protect the reaction mixture from light to prevent the formation of radical byproducts.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of liquid bromine (1.0 - 1.05 molar equivalents) dissolved in the same solvent to the stirred solution of 4,5-dimethylphenol via a dropping funnel over a period of 1-2 hours.
-
During the addition, maintain the temperature of the reaction mixture below 10 °C.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.
-
The reaction will produce hydrogen bromide (HBr) gas, which should be neutralized by passing it through a scrubber containing a basic solution.
-
Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr and unreacted bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-4,5-dimethylphenol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of 2-Bromo-4,5-dimethylphenol.
Biological Activity
While specific studies on the biological activity of 2-Bromo-4,5-dimethylphenol are limited in publicly available literature, the broader class of bromophenol derivatives has been investigated for various therapeutic properties. These studies suggest that 2-Bromo-4,5-dimethylphenol may also exhibit similar activities.
Potential Anticancer and Antioxidant Activities
Derivatives of bromophenols are known to possess significant antioxidant and anticancer properties.[1] Natural bromophenols isolated from marine algae have demonstrated the ability to scavenge free radicals and induce apoptosis in cancer cell lines.[1] For instance, some synthesized methylated and acetylated bromophenol derivatives have been shown to ameliorate oxidative damage and inhibit the viability of leukemia cells.[1]
The anticancer activity of such compounds is often evaluated using cytotoxicity assays, such as the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a general methodology for assessing the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Bromo-4,5-dimethylphenol (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of 2-Bromo-4,5-dimethylphenol in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Caption: General workflow for determining cell viability using the MTT assay.
Applications in Organic Synthesis
The chemical structure of 2-Bromo-4,5-dimethylphenol provides several reactive sites, making it a valuable building block in organic synthesis. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The bromine atom is a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The methyl groups on the aromatic ring can also influence the regioselectivity of further electrophilic aromatic substitution reactions.
Safety and Handling
2-Bromo-4,5-dimethylphenol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-4,5-dimethylphenol is a synthetically useful intermediate with potential applications in the development of new therapeutic agents, particularly in the fields of oncology and antioxidant research. While further studies are needed to fully elucidate its biological activity profile and mechanisms of action, this guide provides a solid foundation of its chemical properties, synthesis, and potential for biological evaluation. Researchers and drug development professionals can utilize this information to explore the full potential of this versatile molecule.
References
"2-Bromo-4,5-dimethylphenol" molecular weight
An In-depth Examination of its Physicochemical Properties and Synthetic Utility
This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethylphenol, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core properties, outlines a representative synthetic protocol, and illustrates its application in a common cross-coupling reaction.
Core Physicochemical Data
2-Bromo-4,5-dimethylphenol, also known as 6-Bromo-3,4-xylenol, is a substituted aromatic compound with the chemical formula C₈H₉BrO.[1][2][3] Its molecular structure, featuring a phenolic hydroxyl group, a bromine atom, and two methyl groups, makes it a versatile reagent in the synthesis of more complex molecules.[4][5]
The quantitative physicochemical properties of 2-Bromo-4,5-dimethylphenol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 201.06 g/mol | [1][2][6] |
| CAS Number | 22802-39-7 | [2][6][7] |
| Molecular Formula | C₈H₉BrO | [1][2][6] |
| Melting Point | 78.0 to 82.0 °C | [6] |
| Boiling Point | 244.5 ± 35.0 °C (at 760 Torr) | [6] |
| Density | 1.471 ± 0.06 g/cm³ (at 20 °C) | [6] |
| Flash Point | 101.6 ± 25.9 °C | [6] |
| Purity | ≥97% (typical) | [4][5] |
| Appearance | White to light yellow powder/crystal |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a common application of 2-Bromo-4,5-dimethylphenol.
Synthesis of 2-Bromo-4,5-dimethylphenol via Electrophilic Bromination
The synthesis of 2-Bromo-4,5-dimethylphenol is typically achieved through the regioselective bromination of 4,5-dimethylphenol.[4] The protocol described below is a representative method adapted from analogous procedures for brominating phenolic compounds.[8]
Materials:
-
4,5-Dimethylphenol
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice-cold water
-
Petroleum ether/ethyl acetate mixture or cyclohexane for recrystallization
-
Reaction flask
-
Dropping funnel
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction flask, dissolve 4,5-dimethylphenol in glacial acetic acid.
-
Separately, prepare a solution of an equimolar amount of bromine in glacial acetic acid.
-
Cool the reaction flask containing the 4,5-dimethylphenol solution in an ice bath to maintain a temperature between 15°C and 25°C.
-
Slowly add the bromine solution to the stirred 4,5-dimethylphenol solution using a dropping funnel. The rate of addition should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture for a designated period to ensure the reaction goes to completion.
-
Pour the reaction mixture into a larger beaker containing ice-cold water. This will cause the crude 2-Bromo-4,5-dimethylphenol to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and unreacted bromine.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the dried product from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture or cyclohexane.[8]
-
The purity of the final product can be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Applications in Organic Synthesis
The presence of a bromine atom on the aromatic ring makes 2-Bromo-4,5-dimethylphenol an excellent substrate for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[4] These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
General Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a generalized workflow for the application of 2-Bromo-4,5-dimethylphenol in a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Pharmaceutical and chemical intermediates,CAS#:22802-39-7,2-溴-4,5-二甲基苯酚,2-bromo-4,5-dimethylphenol [en.chemfish.com]
- 7. 2-bromo-4,5-dimethylphenol | 22802-39-7 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physicochemical properties of 2-Bromo-4,5-dimethylphenol, a significant compound in various research and development applications. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination. Furthermore, a generalized workflow for the assessment of physicochemical properties is presented to guide researchers in the comprehensive characterization of chemical compounds.
Physicochemical Data of 2-Bromo-4,5-dimethylphenol
The accurate determination of melting and boiling points is fundamental in verifying the purity and identity of a chemical substance. The recorded values for 2-Bromo-4,5-dimethylphenol are summarized below.
| Property | Value | Notes |
| Melting Point | 78 - 82 °C[1] | A melting point of 80 °C has also been reported.[1][2] |
| Boiling Point | 244.5 ± 35.0 °C | Measured at a pressure of 760 Torr.[2] |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of organic compounds such as 2-Bromo-4,5-dimethylphenol.
The melting point of a solid organic compound can be precisely determined by heating a small sample in a capillary tube. Pure substances typically exhibit a sharp melting point, while impurities will lead to a depression and broadening of the melting range.[3]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline 2-Bromo-4,5-dimethylphenol is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.[3]
-
Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point to ensure thermal equilibrium.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A common and efficient method for its determination involves a small sample size and a capillary tube.
Apparatus:
-
Thiele tube or an aluminum block for heating
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: A small amount of liquid 2-Bromo-4,5-dimethylphenol is placed into a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[1]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (like a Thiele tube filled with oil or an aluminum block). The thermometer bulb should be level with the sample.[1]
-
Heating: The apparatus is heated slowly and uniformly.[1]
-
Observation and Recording: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip. The temperature at which this vigorous bubbling occurs is noted. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4]
Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for the systematic determination of the physicochemical properties of a chemical compound, essential for its comprehensive characterization in a research and drug development context.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
Navigating the Spectroscopic Landscape of 2-Bromo-4,5-dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 2-Bromo-4,5-dimethylphenol, a key intermediate in various chemical syntheses. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents a high-quality predicted ¹H and ¹³C NMR dataset. This information is crucial for the structural elucidation and purity assessment of 2-Bromo-4,5-dimethylphenol in research and development settings.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted NMR spectral data for 2-Bromo-4,5-dimethylphenol. These predictions were generated using advanced computational algorithms to provide reliable estimates of chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for 2-Bromo-4,5-dimethylphenol
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.15 | s | - |
| H-6 | 6.88 | s | - |
| OH | 5.5 - 6.5 | br s | - |
| CH₃ at C-4 | 2.24 | s | - |
| CH₃ at C-5 | 2.19 | s | - |
Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on solvent, concentration, and temperature, and is therefore presented as a broad singlet within a typical range.
Table 2: Predicted ¹³C NMR Data for 2-Bromo-4,5-dimethylphenol
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150.2 |
| C-2 | 112.5 |
| C-3 | 131.8 |
| C-4 | 128.9 |
| C-5 | 137.4 |
| C-6 | 118.6 |
| CH₃ at C-4 | 19.8 |
| CH₃ at C-5 | 18.7 |
Experimental Protocol for NMR Data Acquisition
The following provides a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a solid phenolic compound such as 2-Bromo-4,5-dimethylphenol.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity 2-Bromo-4,5-dimethylphenol.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is a common choice for similar phenolic compounds.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
For ¹H NMR:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.
-
Typical acquisition parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Identify the chemical shifts of the peaks in both the ¹H and ¹³C spectra and, for the ¹H spectrum, determine the multiplicities and coupling constants.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation for 2-Bromo-4,5-dimethylphenol.
Spectroscopic Analysis of 2-Bromo-4,5-dimethylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 2-Bromo-4,5-dimethylphenol using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It details the expected spectral characteristics, outlines experimental protocols for sample analysis, and presents a logical workflow for the spectroscopic evaluation of this compound.
Introduction
2-Bromo-4,5-dimethylphenol (C₈H₉BrO, MW: 201.06 g/mol ) is a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. Accurate structural elucidation and purity assessment are paramount in these fields, making proficiency in spectroscopic techniques such as IR and MS essential. This guide offers a detailed examination of the key spectral features of 2-Bromo-4,5-dimethylphenol, providing a foundational understanding for its identification and characterization.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-4,5-dimethylphenol is characterized by absorptions corresponding to its phenolic hydroxyl group, the aromatic ring, alkyl substituents, and the carbon-bromine bond.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for 2-Bromo-4,5-dimethylphenol.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Notes |
| 3550 - 3200 | O-H stretch (phenolic) | Strong, Broad | The broadness of this peak is due to intermolecular hydrogen bonding between the phenol molecules. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the benzene ring. |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium | Arises from the C-H bonds of the two methyl groups attached to the aromatic ring. |
| 1600 - 1450 | C=C stretch (aromatic ring) | Medium-Strong | A series of sharp bands indicative of the benzene ring. |
| ~1200 | C-O stretch (phenolic) | Strong | This is a key diagnostic peak for phenolic compounds. |
| 1100 - 1000 | C-Br stretch | Medium-Strong | The position of this band can be influenced by the substitution pattern on the aromatic ring. |
| 900 - 675 | C-H out-of-plane bend (aromatic) | Strong | The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |
Experimental Protocol: KBr Pellet Method for Solid Samples
Objective: To obtain a high-quality infrared spectrum of solid 2-Bromo-4,5-dimethylphenol.
Materials:
-
2-Bromo-4,5-dimethylphenol sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Sample Preparation: In a dry agate mortar, grind 1-2 mg of 2-Bromo-4,5-dimethylphenol into a fine powder.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. Minimize grinding time to avoid excessive moisture absorption by the KBr.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Record a background spectrum using a pure KBr pellet.
-
Sample Analysis: Acquire the infrared spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum will be the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. For 2-Bromo-4,5-dimethylphenol, electron ionization (EI) is a common technique that leads to the formation of a molecular ion and various fragment ions.
Predicted Mass Spectrum Data
The mass spectrum of 2-Bromo-4,5-dimethylphenol will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z (mass-to-charge ratio) | Ion | Notes |
| 200/202 | [M]⁺ (Molecular Ion) | The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is a definitive indicator of a single bromine atom in the molecule.[1] |
| 185/187 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. The bromine isotopic pattern will be retained. |
| 121 | [M - Br]⁺ | Loss of the bromine atom from the molecular ion. This fragment will not exhibit the characteristic isotopic pattern. This is often a prominent peak in the spectrum.[1] |
| 93 | [M - Br - CO]⁺ | Subsequent loss of a molecule of carbon monoxide from the [M - Br]⁺ fragment, a common fragmentation pathway for phenols. |
| 77 | [C₆H₅]⁺ | Represents the phenyl cation, a common fragment in the mass spectra of aromatic compounds. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Objective: To obtain the mass spectrum of 2-Bromo-4,5-dimethylphenol and determine its fragmentation pattern.
Instrumentation:
-
Gas chromatograph (GC) with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Mass spectrometer (MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of 2-Bromo-4,5-dimethylphenol in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate to ensure good separation.
-
Injection Volume: Inject 1 µL of the sample solution.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Standard 70 eV.
-
Mass Range: Scan a range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).
-
Ion Source Temperature: Typically set around 230 °C.
-
Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte (e.g., 280 °C).
-
-
Data Acquisition and Analysis: Acquire the mass spectra across the GC elution profile. The mass spectrum corresponding to the chromatographic peak of 2-Bromo-4,5-dimethylphenol should be extracted and analyzed for the molecular ion and fragmentation pattern.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-Bromo-4,5-dimethylphenol.
Caption: Workflow for the IR and MS analysis of 2-Bromo-4,5-dimethylphenol.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust methodology for the unequivocal identification and structural characterization of 2-Bromo-4,5-dimethylphenol. The characteristic broad O-H stretch and C-O stretch in the IR spectrum confirm its phenolic nature, while the distinctive M/M+2 isotopic pattern in the mass spectrum confirms the presence of a single bromine atom. A thorough understanding of the principles and experimental protocols outlined in this guide will empower researchers to confidently analyze this and structurally related compounds.
References
A Technical Guide to the Solubility of 2-Bromo-4,5-dimethylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,5-dimethylphenol, a key intermediate in various fields of chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that influence solubility and presents detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of new chemical entities and formulations, enabling them to generate reliable and consistent solubility data.
Introduction
2-Bromo-4,5-dimethylphenol (CAS No: 22802-39-7) is a substituted phenol derivative with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document outlines the theoretical considerations for the solubility of 2-Bromo-4,5-dimethylphenol and provides standardized methodologies for its experimental determination.
Physicochemical Properties of 2-Bromo-4,5-dimethylphenol
The solubility of a compound is governed by its molecular structure and the properties of the solvent. Key characteristics of 2-Bromo-4,5-dimethylphenol include:
-
Molecular Formula: C₈H₉BrO[1]
-
Molecular Weight: 201.06 g/mol [1]
-
Appearance: White to light yellow powder or crystal[2]
-
Melting Point: Approximately 80 °C[3]
The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the brominated dimethyl-substituted benzene ring imparts a significant non-polar character, indicating solubility in less polar organic solvents. The general principle of "like dissolves like" suggests that 2-Bromo-4,5-dimethylphenol will exhibit varying degrees of solubility across a range of organic solvents. While one source qualitatively states it is soluble in methanol, quantitative data is not provided.[2][3]
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for 2-Bromo-4,5-dimethylphenol in a range of organic solvents is not extensively available in peer-reviewed literature. Therefore, this section provides a template for the systematic recording of experimentally determined solubility values. It is recommended that researchers generate their own data using the protocols outlined in the subsequent sections.
Table 1: Experimentally Determined Solubility of 2-Bromo-4,5-dimethylphenol
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Esters | Ethyl Acetate | ||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran (THF) | |||||
| Hydrocarbons | Toluene | ||||
| Hexane | |||||
| Amides | Dimethylformamide (DMF) | ||||
| Sulfoxides | Dimethyl Sulfoxide (DMSO) |
Experimental Protocols for Solubility Determination
For accurate and reproducible solubility measurements, standardized experimental protocols are essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4] For higher throughput screening, kinetic solubility assays are often employed in the early stages of drug discovery.[5][6][7][8]
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.[4]
Materials:
-
2-Bromo-4,5-dimethylphenol (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrumentation
Procedure:
-
Preparation: Add an excess amount of solid 2-Bromo-4,5-dimethylphenol to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. For finer particles, centrifugation at high speed (e.g., 10,000 x g) for 15-20 minutes can be employed.[9]
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant and immediately filter it using a syringe filter to remove any undissolved micro-particulates.[9]
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 2-Bromo-4,5-dimethylphenol in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods used to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous or organic medium.[5][6][10] These methods measure the concentration at which a compound precipitates under specific conditions and are often used for rapid screening of compound libraries.[11]
Materials:
-
2-Bromo-4,5-dimethylphenol stock solution (e.g., 10-20 mM in DMSO)
-
Selected organic solvents
-
96-well microtiter plates
-
Automated liquid handling system (optional)
-
Plate reader (e.g., nephelometer for light scattering or UV-Vis spectrophotometer)
Procedure (General Outline):
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2-Bromo-4,5-dimethylphenol in a suitable solvent like DMSO.[6]
-
Serial Dilution: Serially dilute the stock solution in the chosen organic solvent within the wells of a microtiter plate.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation: Measure the extent of precipitation at different concentrations. This can be done by:
-
Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
References
- 1. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 22802-39-7 CAS MSDS (2-bromo-4,5-dimethylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Bromo-4,5-dimethylphenol" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethylphenol, a key intermediate in organic synthesis. It covers the chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and application in cross-coupling reactions.
Chemical Structure and Identification
2-Bromo-4,5-dimethylphenol is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom and two methyl groups.
-
IUPAC Name: 2-bromo-4,5-dimethylphenol[1]
The structural arrangement of the hydroxyl group, bromine atom, and two methyl groups on the benzene ring confers specific reactivity to the molecule. The phenolic hydroxyl group provides acidity and is a site for O-alkylation and O-acylation reactions. The bromine atom is a good leaving group, making the compound suitable for various cross-coupling reactions, while the electron-donating methyl groups influence the regioselectivity of further aromatic substitutions.[5]
Physicochemical Properties
A summary of the key quantitative data for 2-Bromo-4,5-dimethylphenol is presented in the table below.
| Property | Value |
| Molecular Weight | 201.06 g/mol [1][2] |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 78.0 to 82.0 °C[6] |
| Boiling Point | 244.5 ± 35.0 °C (at 760 Torr)[6] |
| Density | 1.471 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[6] |
| Flash Point | 101.6 ± 25.9 °C[6] |
| Polar Surface Area | 20.23 Ų[2] |
| LogP | 2.77154[2] |
Experimental Protocols
This section details the methodologies for the synthesis of 2-Bromo-4,5-dimethylphenol and its subsequent use in a representative cross-coupling reaction.
3.1. Synthesis of 2-Bromo-4,5-dimethylphenol via Regioselective Bromination
The synthesis of 2-Bromo-4,5-dimethylphenol is typically achieved through the regioselective bromination of 4,5-dimethylphenol.[5] Careful control of the reaction conditions is essential to ensure high yield and purity.
-
Materials:
-
4,5-dimethylphenol
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice-cold water
-
Petroleum ether/ethyl acetate mixture or cyclohexane for recrystallization
-
-
Procedure:
-
Dissolve 4,5-dimethylphenol in glacial acetic acid in a reaction flask.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture while maintaining the temperature between 15 and 25 °C.
-
After the addition is complete, pour the reaction mixture into a larger volume of ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash it with water to remove any remaining acetic acid.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a petroleum ether/ethyl acetate mixture or cyclohexane.
-
3.2. Application in Suzuki-Miyaura Cross-Coupling Reactions
2-Bromo-4,5-dimethylphenol is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
-
Materials:
-
2-Bromo-4,5-dimethylphenol (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4,5-dimethylphenol, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow in Organic Synthesis
The following diagram illustrates the role of 2-Bromo-4,5-dimethylphenol as a versatile building block in the synthesis of more complex molecules, which is of particular interest to drug development professionals.
Caption: Synthetic utility of 2-Bromo-4,5-dimethylphenol.
References
- 1. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 2-bromo-4,5-dimethylphenol | 22802-39-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Pharmaceutical and chemical intermediates,CAS#:22802-39-7,2-溴-4,5-二甲基苯酚,2-bromo-4,5-dimethylphenol [en.chemfish.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4,5-dimethylphenol from 4,5-dimethylphenol. The document details the chemical properties, reaction mechanism, experimental protocols, and analytical data for the target compound, serving as a valuable resource for professionals in organic synthesis and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the starting material and the final product is presented below for easy reference and comparison.
Table 1: Physicochemical Properties [1]
| Property | 4,5-Dimethylphenol | 2-Bromo-4,5-dimethylphenol |
| CAS Number | 95-87-4 | 22802-39-7 |
| Molecular Formula | C₈H₁₀O | C₈H₉BrO |
| Molecular Weight | 122.16 g/mol | 201.06 g/mol |
| Appearance | White to off-white crystalline solid | White to light yellow crystalline solid |
| Melting Point | 72-75 °C | 78-82 °C |
| Boiling Point | 225 °C | 244.5 ± 35.0 °C |
| Purity | ≥98% | ≥97% |
Table 2: Spectroscopic Data for 2-Bromo-4,5-dimethylphenol [1]
| Technique | Data |
| ¹H NMR | (Predicted, specific experimental data may vary) δ (ppm): 6.99 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 5.5 (br s, 1H, -OH), 2.18 (s, 3H, -CH₃), 2.15 (s, 3H, -CH₃) |
| ¹³C NMR | (Predicted, specific experimental data may vary) δ (ppm): 150.9, 134.8, 130.2, 128.9, 118.9, 110.1, 19.3, 18.7 |
| IR (Infrared) | Major peaks (cm⁻¹): 3450-3300 (O-H stretch, broad), 3000-2850 (C-H stretch, aromatic and aliphatic), 1600, 1480 (C=C stretch, aromatic), 1250 (C-O stretch), 600-500 (C-Br stretch) |
| Mass Spec (MS) | M+ at m/z 200/202 (due to Br isotopes) |
Synthesis of 2-Bromo-4,5-dimethylphenol
The synthesis of 2-Bromo-4,5-dimethylphenol from 4,5-dimethylphenol is achieved through an electrophilic aromatic substitution reaction, specifically bromination. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. In the case of 4,5-dimethylphenol, the positions ortho to the hydroxyl group are sterically unhindered and electronically activated, making them susceptible to electrophilic attack.
Two common and effective methods for this transformation are presented below: direct bromination using elemental bromine (Br₂) and bromination using N-Bromosuccinimide (NBS).
Reaction Pathway: Electrophilic Aromatic Substitution
The underlying mechanism for the bromination of 4,5-dimethylphenol is electrophilic aromatic substitution. The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.
Experimental Protocol 1: Bromination with Elemental Bromine (Br₂) in Acetic Acid
This method involves the direct bromination of 4,5-dimethylphenol using a solution of bromine in glacial acetic acid. This is a classic and effective method for the bromination of activated aromatic rings.
Materials:
-
4,5-Dimethylphenol
-
Glacial Acetic Acid
-
Bromine
-
Ice-cold water
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-dimethylphenol (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred phenol solution, maintaining the temperature below 10 °C. The addition should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Pour the reaction mixture into a beaker containing ice-cold water. If the bromine color persists, add a saturated solution of sodium thiosulfate dropwise until the color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the initial reaction mixture).
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Experimental Protocol 2: Bromination with N-Bromosuccinimide (NBS) in Dichloromethane
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine, which can be advantageous in preventing over-bromination.
Materials:
-
4,5-Dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4,5-dimethylphenol (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
NBS Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-Bromo-4,5-dimethylphenol.
Safety and Handling
-
4,5-Dimethylphenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.
-
Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Dichloromethane and other organic solvents: Flammable and/or toxic. Handle in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.
Conclusion
This technical guide provides detailed and practical information for the synthesis of 2-Bromo-4,5-dimethylphenol from 4,5-dimethylphenol. The presented experimental protocols, utilizing either elemental bromine or N-Bromosuccinimide, offer reliable methods for obtaining the desired product. The comprehensive data tables and diagrams are intended to support researchers and professionals in their synthetic endeavors and contribute to the efficient development of new chemical entities.
References
"2-Bromo-4,5-dimethylphenol" as a versatile building block in organic chemistry
2-Bromo-4,5-dimethylphenol: A Versatile Building Block in Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-dimethylphenol is a brominated phenolic compound that has emerged as a crucial and versatile building block in the field of organic synthesis.[1] Its unique molecular architecture, featuring a phenolic hydroxyl group, a bromine atom, and two methyl groups on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations.[1][2] This trifecta of functional groups makes it an ideal starting material for the synthesis of complex molecules, particularly as an intermediate for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Bromo-4,5-dimethylphenol, complete with detailed experimental protocols and data presented for clarity and practical application.
Physicochemical Properties
2-Bromo-4,5-dimethylphenol is a white to light yellow solid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 22802-39-7 | [3][4] |
| Molecular Formula | C₈H₉BrO | [3][4] |
| Molecular Weight | 201.06 g/mol | [3][4] |
| Appearance | White to Light yellow powder/crystal | [3] |
| Melting Point | 78.0 to 82.0 °C | |
| Purity | >97% | [1][2] |
| Synonyms | 6-Bromo-3,4-xylenol | |
| Topological Polar Surface Area | 20.23 Ų | [5] |
| LogP | 2.77154 | [5] |
Synthesis of 2-Bromo-4,5-dimethylphenol
The synthesis of 2-Bromo-4,5-dimethylphenol is typically achieved through the regioselective bromination of 4,5-dimethylphenol.[2] The reaction requires careful control of conditions, including the choice of brominating agent, solvent, and temperature, to ensure high yields and minimize the formation of isomeric or over-brominated byproducts.[2]
A general workflow for the synthesis is depicted below.
References
An In-Depth Technical Guide to the Reactivity and Functional Groups of 2-Bromo-4,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,5-dimethylphenol is a substituted aromatic compound featuring a phenol moiety, a bromine atom, and two methyl groups. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other functional molecules. This technical guide provides a comprehensive overview of the reactivity of 2-Bromo-4,5-dimethylphenol, detailing the role of its key functional groups in various chemical transformations. Experimental protocols for representative reactions, quantitative data, and logical workflow diagrams are presented to facilitate its application in research and development.
Core Functional Groups and Their Influence on Reactivity
The chemical behavior of 2-Bromo-4,5-dimethylphenol is dictated by the interplay of its three primary functional groups: the phenolic hydroxyl group, the bromine atom, and the two methyl groups on the aromatic ring.
-
Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for a range of reactions at the oxygen atom, including O-alkylation and O-acylation, to form ethers and esters, respectively. The hydroxyl group is also an activating, ortho-, para-director for electrophilic aromatic substitution, although the existing substitution pattern of the ring largely dictates the position of further reactions.
-
Bromine (-Br) Atom: The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution under certain conditions. More importantly, it serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Methyl (-CH₃) Groups: The two methyl groups are electron-donating and activate the aromatic ring towards electrophilic substitution. Their positions at the 4- and 5-positions influence the regioselectivity of reactions on the aromatic ring.
Key Reactions and Reactivity Profile
2-Bromo-4,5-dimethylphenol can undergo a variety of chemical transformations, making it a versatile intermediate in multi-step syntheses.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be readily alkylated to form ethers. This is typically achieved by deprotonation with a base to form the phenoxide, followed by reaction with an alkyl halide. While specific examples for 2-Bromo-4,5-dimethylphenol are not extensively documented, the general procedure for phenol alkylation is applicable.
Experimental Protocol: General O-Methylation of a Bromophenol Derivative
A solution of the bromophenol (1.0 eq.) in a suitable solvent such as acetone or DMF is treated with a base like potassium carbonate (K₂CO₃, 2.0 eq.) and an alkylating agent like methyl iodide (CH₃I, 1.5 eq.). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Ester derivatives of 2-Bromo-4,5-dimethylphenol can be synthesized by reacting the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine.
Experimental Protocol: General O-Acetylation of a Bromophenol Derivative
To a solution of the bromophenol (1.0 eq.) in a suitable solvent like dichloromethane or pyridine at 0 °C, an acylating agent such as acetic anhydride (1.5 eq.) is added dropwise. A base, such as pyridine (used as solvent) or triethylamine (2.0 eq.), is also present. The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with an organic solvent and washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to afford the ester product, which can be further purified if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
This reaction couples 2-Bromo-4,5-dimethylphenol with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of biaryl compounds.
Experimental Protocol: General Suzuki-Miyaura Coupling of an Aryl Bromide
To a degassed mixture of the aryl bromide (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.) is added a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). A suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF and water, is used. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed. After cooling, the mixture is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The product is then purified by chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
The Heck reaction facilitates the coupling of 2-Bromo-4,5-dimethylphenol with an alkene, such as styrene or an acrylate, to form a substituted alkene. This reaction also requires a palladium catalyst and a base.
Experimental Protocol: General Heck Reaction of an Aryl Bromide with an Alkene
A mixture of the aryl bromide (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base (e.g., triethylamine, Et₃N, or potassium carbonate, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Caption: General workflow for the Heck reaction.
This reaction involves the coupling of 2-Bromo-4,5-dimethylphenol with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. It is a highly efficient method for the synthesis of aryl alkynes.
Experimental Protocol: General Sonogashira Coupling of an Aryl Bromide
To a solution of the aryl bromide (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF, DMF, or triethylamine) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. After the reaction is complete, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution to remove the copper catalyst. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Caption: General workflow for Sonogashira coupling.
Quantitative Data on Derivatives of 2-Bromo-4,5-dimethylphenol
While specific quantitative data for reactions of 2-Bromo-4,5-dimethylphenol is limited in publicly available literature, data for closely related bromophenol derivatives provide valuable insights into expected yields and reactivity.
Table 1: Synthesis of Methylated and Acetylated Bromophenol Derivatives [1]
| Derivative | Reagents and Conditions | Yield (%) |
| Bis(2-Bromo-4,5-dimethoxybenzene)ether | 2-Bromo-4,5-dimethoxyphenol, CH₂Br₂, K₂CO₃, DMF, 80°C | 92 |
| 1-Bromo-5-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-2,3-dimethoxybenzene | (5-bromo-2,3-dimethoxyphenyl)methanol, 2-bromo-1-(bromomethyl)-4,5-dimethoxybenzene, K₂CO₃, DMF, 80°C | 88 |
| 2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | (2,3-dibromo-4,5-dimethoxyphenyl)methanol, 2-bromo-1-(bromomethyl)-4,5-dimethoxybenzene, K₂CO₃, DMF, 80°C | 79 |
Biological Activity of Derivatives
Derivatives of bromophenols have garnered significant interest for their potential biological activities, including antioxidant and anticancer properties.
Antioxidant Activity
The antioxidant potential of bromophenol derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric. A lower IC₅₀ value indicates higher antioxidant activity.
Anticancer Activity
Several studies have investigated the cytotoxic effects of bromophenol derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Anticancer Activity of a Bromophenol Derivative [1]
| Compound | Cancer Cell Line | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | 11.09 | 9.46 | 8.09 |
Caption: Workflow for evaluating biological activity.
Conclusion
2-Bromo-4,5-dimethylphenol is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. The presence of the phenolic hydroxyl group, the bromine atom, and the methyl groups allows for a wide range of chemical transformations, including O-alkylation, O-acylation, and various palladium-catalyzed cross-coupling reactions. While specific experimental data for this particular molecule is not always readily available, the well-established reactivity of its constituent functional groups and data from closely related derivatives provide a strong foundation for its application in the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of 2-Bromo-4,5-dimethylphenol.
References
"2-Bromo-4,5-dimethylphenol" potential applications in chemical research
An In-depth Technical Guide to 2-Bromo-4,5-dimethylphenol in Chemical Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethylphenol, a versatile chemical intermediate. The document details its physicochemical properties, synthesis, and key applications in chemical research, with a focus on its role as a building block in organic synthesis and the development of potentially biologically active molecules.
Physicochemical Properties
2-Bromo-4,5-dimethylphenol (CAS No. 22802-39-7) is a brominated phenolic compound.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22802-39-7 | [1][2] |
| Molecular Formula | C₈H₉BrO | [3][4] |
| Molecular Weight | 201.06 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | ~80°C | [2] |
| Boiling Point | 244.5 ± 35.0 °C (at 760 Torr) | [4] |
| Purity | ≥ 97% | [1][2] |
Synthesis of 2-Bromo-4,5-dimethylphenol
The primary method for synthesizing 2-Bromo-4,5-dimethylphenol is through the regioselective bromination of 4,5-dimethylphenol.[2] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure high yield and minimize the formation of isomeric or over-brominated byproducts.[2]
Synthesis Workflow
References
Methodological & Application
Synthesis of 2-Bromo-4,5-dimethylphenol via Regioselective Bromination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective synthesis of 2-Bromo-4,5-dimethylphenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocols focus on achieving high regioselectivity for ortho-bromination of the starting material, 4,5-dimethylphenol.
Introduction
2-Bromo-4,5-dimethylphenol is a key building block in organic synthesis. The strategic placement of the bromine atom ortho to the hydroxyl group, and adjacent to a methyl group, provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. The hydroxyl group itself can undergo a range of transformations including O-alkylation, O-acylation, and esterification. The methyl groups on the aromatic ring influence the electronic properties and steric environment of the molecule. Precise control of the bromination regioselectivity is crucial to avoid the formation of undesired isomers and to ensure high purity of the final product. This protocol outlines a reliable method for this synthesis using N-Bromosuccinimide (NBS), a reagent known for its ability to perform selective electrophilic aromatic bromination.
Reaction Principle
The synthesis of 2-Bromo-4,5-dimethylphenol is achieved through the electrophilic aromatic substitution of 4,5-dimethylphenol. The hydroxyl group of the phenol is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked in 4,5-dimethylphenol, the bromination is directed to one of the two ortho positions. The use of a suitable brominating agent and controlled reaction conditions are key to achieving high regioselectivity and yield.
Experimental Workflow
The overall experimental workflow for the synthesis of 2-Bromo-4,5-dimethylphenol is depicted below.
Application Notes and Protocols: 2-Bromo-4,5-dimethylphenol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4,5-dimethylphenol as a versatile intermediate in the synthesis of biologically active compounds, with a specific focus on the preparation of novel enzyme inhibitors.
Introduction to 2-Bromo-4,5-dimethylphenol
2-Bromo-4,5-dimethylphenol is a substituted aromatic compound with the molecular formula C₈H₉BrO. Its structure, featuring a reactive phenolic hydroxyl group, a bromine atom, and two methyl groups on the benzene ring, makes it a valuable building block in medicinal chemistry. The bromine atom serves as a handle for various cross-coupling reactions, while the phenolic hydroxyl group can be readily functionalized, for instance, through etherification. The dimethyl substitution pattern can influence the lipophilicity and binding interactions of the final pharmaceutical compounds.
Application in the Synthesis of Diaryl-methane Based Enzyme Inhibitors
A significant application of 2-Bromo-4,5-dimethylphenol derivatives is in the synthesis of novel inhibitors of key enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE).[1] Diaryl-methane scaffolds are prevalent in many biologically active molecules, and the use of bromophenol precursors allows for the generation of a library of potential drug candidates.
Synthesis of Diaryl-methane Precursors
While direct use of 2-Bromo-4,5-dimethylphenol is feasible, a common strategy involves the use of its O-protected form, such as the methoxy derivative, (2-bromo-4,5-dimethoxyphenyl)methanol. This precursor undergoes Friedel-Crafts alkylation with various substituted benzenes in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield diaryl-methane intermediates.[1]
Demethylation to Bioactive Phenols
The final step to unmask the bioactive phenolic hydroxyl group is a demethylation reaction, typically achieved using a strong Lewis acid such as boron tribromide (BBr₃). This reaction converts the diaryl-methane ethers into the corresponding bromophenol derivatives, which have shown potent inhibitory activity against CA and AChE.[1]
Quantitative Data: Enzyme Inhibition
The synthesized bromophenol-diaryl-methane compounds have demonstrated significant inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE). The inhibition constants (Ki) for a selection of these compounds are summarized in the table below.[1]
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
| 19 (4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol) | hCA I | 25.67 ± 4.58 |
| hCA II | 15.05 ± 1.07 | |
| AChE | 24.86 ± 5.30 | |
| 20 (4-Bromo-5-(4-bromo-2,5-dihydroxybenzyl)benzene-1,2-diol) | hCA I | 2.53 ± 0.25 |
| hCA II | 1.63 ± 0.11 | |
| AChE | 6.54 ± 1.03 | |
| 21 (4-Bromo-5-(2,5-dihydroxybenzyl)benzene-1,2-diol) | hCA I | 3.11 ± 0.38 |
| hCA II | 2.14 ± 0.21 | |
| AChE | 8.19 ± 1.25 |
Data extracted from "Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase".[1]
Experimental Protocols
The following protocols are based on the synthesis of bromophenol diaryl-methanes as potential enzyme inhibitors.[1]
General Procedure for the Synthesis of Diaryl-methanes (from O-methylated precursor)
-
Dissolve (2-bromo-4,5-dimethoxyphenyl)methanol (1 equivalent) and the corresponding substituted benzene derivative (1 equivalent) in dry dichloromethane (CH₂Cl₂).
-
Add aluminum chloride (AlCl₃) (1.4 equivalents) to the solution portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl-methane.
General Procedure for O-Demethylation to Bromophenols
-
Dissolve the synthesized diaryl-methane (1 equivalent) in dry dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of boron tribromide (BBr₃) (3-4 equivalents) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final bromophenol derivative.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for bromophenol-based enzyme inhibitors.
Proposed Enzyme Inhibition Mechanism
Caption: Proposed binding of the bromophenol inhibitor to the enzyme active site.
References
Application Notes and Protocols: 2-Bromo-4,5-dimethylphenol as a Precursor for the Synthesis of a Novel Fungicidal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-4,5-dimethylphenol as a key intermediate in the development of novel agrochemical agents. Due to the limited publicly available information linking this specific precursor to a named commercial agrochemical, this document presents a detailed, plausible synthetic protocol for a hypothetical novel fungicide, designated "Fungicide X". The experimental data and biological pathways are illustrative and based on established chemical principles and known fungicidal mechanisms.
Introduction
2-Bromo-4,5-dimethylphenol is a versatile aromatic compound whose structural features—a reactive phenolic hydroxyl group, a bromine atom, and two methyl substituents—make it an attractive starting material for the synthesis of complex organic molecules.[1] The bromine atom allows for various cross-coupling reactions, while the phenolic hydroxyl group can be readily etherified or esterified. The dimethyl substitution pattern influences the electronic properties and steric hindrance of the molecule, potentially contributing to the biological activity and selectivity of its derivatives. While broadly categorized as an intermediate for agrochemicals, specific public domain examples of its large-scale use are scarce.[2] This document outlines a hypothetical synthetic route to a novel benzofuran-based fungicide, leveraging the reactivity of 2-Bromo-4,5-dimethylphenol.
Synthesis of 2-Bromo-4,5-dimethylphenol
The precursor, 2-Bromo-4,5-dimethylphenol, can be synthesized via the electrophilic bromination of 3,4-dimethylphenol. This reaction requires careful control of conditions to ensure selective mono-bromination at the position ortho to the hydroxyl group.
Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethylphenol
Materials:
-
3,4-Dimethylphenol
-
Liquid Bromine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 3,4-dimethylphenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of liquid bromine (1.0 eq) in DCM dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to consume excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-4,5-dimethylphenol.
Quantitative Data for Synthesis of 2-Bromo-4,5-dimethylphenol
| Parameter | Value |
| Starting Material | 3,4-Dimethylphenol |
| Reagent | Liquid Bromine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 3 hours |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Hypothetical Synthesis of Fungicide X
This section details a plausible multi-step synthesis of a novel benzofuran-based fungicide, "Fungicide X," using 2-Bromo-4,5-dimethylphenol as the starting material. The synthetic strategy involves an initial etherification followed by an intramolecular Heck cyclization to form the core benzofuran structure, and a subsequent functionalization.
Synthetic Pathway to Fungicide X
Caption: Synthetic workflow for the proposed novel Fungicide X.
Experimental Protocols for the Synthesis of Fungicide X
Step 1: Etherification
-
To a solution of 2-Bromo-4,5-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(prop-2-yn-1-yloxy)-1-bromo-4,5-dimethylbenzene.
Step 2: Intramolecular Heck Cyclization
-
In a flame-dried Schlenk flask, dissolve 2-(prop-2-yn-1-yloxy)-1-bromo-4,5-dimethylbenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.1 eq) in degassed dimethylformamide (DMF).
-
Add triethylamine (Et₃N, 3.0 eq) and heat the mixture to 100°C under a nitrogen atmosphere for 8 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography to yield 2-methylene-5,6-dimethyl-2,3-dihydrobenzofuran.
Step 3: Epoxidation
-
Dissolve 2-methylene-5,6-dimethyl-2,3-dihydrobenzofuran (1.0 eq) in dichloromethane (DCM) and cool to 0°C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate to give Fungicide X.
Quantitative Data for the Synthesis of Fungicide X
| Step | Key Reagents | Solvent | Reaction Time | Yield |
| Etherification | Propargyl Bromide, K₂CO₃ | Acetone | 12 hours | 92% |
| Heck Cyclization | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | DMF | 8 hours | 78% |
| Epoxidation | m-CPBA | DCM | 5 hours | 85% |
Proposed Biological Activity and Signaling Pathway
Fungicide X, with its spiro-oxirane benzofuran core, is hypothetically designed to target a crucial enzyme in fungal cell wall biosynthesis, such as (1,3)-β-D-glucan synthase. Inhibition of this enzyme would disrupt the integrity of the fungal cell wall, leading to cell lysis and death.
Caption: Proposed mechanism of action for Fungicide X.
Conclusion
2-Bromo-4,5-dimethylphenol represents a valuable and reactive starting material for the synthesis of complex heterocyclic compounds with potential applications in the agrochemical industry. The hypothetical synthesis of "Fungicide X" demonstrates a plausible route to a novel fungicidal agent, highlighting the utility of this precursor in modern organic synthesis. Further research into the derivatization of 2-Bromo-4,5-dimethylphenol is warranted to explore and identify novel bioactive molecules for crop protection.
References
Alkylation of 2-Bromo-4,5-dimethylphenol for the Synthesis of Novel Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the alkylation of 2-Bromo-4,5-dimethylphenol to generate novel derivatives. This versatile building block, featuring a phenolic hydroxyl group, a bromine atom, and two methyl groups, offers multiple reaction sites for creating a diverse range of new chemical entities with potential applications in pharmaceutical and materials science.[1] The protocols outlined below describe both O-alkylation and C-alkylation methods, leveraging established synthetic strategies for substituted phenols.
Overview of Alkylation Strategies
The alkylation of 2-Bromo-4,5-dimethylphenol can be directed to two primary positions: the hydroxyl group (O-alkylation) or the aromatic ring (C-alkylation). The choice of reaction conditions, including the base, solvent, and alkylating agent, will determine the regioselectivity of the reaction.
-
O-Alkylation: This reaction involves the formation of an ether linkage by substituting the hydrogen of the hydroxyl group with an alkyl group. Williamson ether synthesis is a common and effective method for achieving O-alkylation of phenols.
-
C-Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups to an aromatic ring.[2][3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.[2][3]
Experimental Protocols
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of 2-bromo-1-(benzyloxy)-4,5-dimethylbenzene, a representative O-alkylated derivative. The procedure is adapted from the synthesis of structurally similar bromophenol ethers.
Reaction Scheme:
Materials:
-
2-Bromo-4,5-dimethylphenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 2-Bromo-4,5-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-1-(benzyloxy)-4,5-dimethylbenzene.
Expected Outcome:
Based on the synthesis of analogous compounds, this reaction is expected to proceed with good to excellent yields. For example, the synthesis of bis(2-bromo-4,5-dimethoxybenzene)ether, a similar compound, was achieved with a 92% yield.[5]
Protocol 2: C-Alkylation via Friedel-Crafts Reaction
This protocol details the synthesis of a C-alkylated derivative of 2-Bromo-4,5-dimethylphenol using a substituted benzyl alcohol in the presence of a Lewis acid catalyst. This method is adapted from the synthesis of novel diaryl methanes from (2-bromo-4,5-dimethoxyphenyl)methanol.[6]
Reaction Scheme:
Materials:
-
2-Bromo-4,5-dimethylphenol
-
Substituted benzyl alcohol (e.g., 4-methoxybenzyl alcohol)
-
Aluminum chloride (AlCl₃)
-
Dry dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve 2-Bromo-4,5-dimethylphenol (1.0 eq) and the substituted benzyl alcohol (1.0 eq) in dry dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add aluminum chloride (1.4 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure C-alkylated derivative.
Data Presentation
The following table summarizes representative yields and spectroscopic data for compounds structurally analogous to the targeted derivatives of 2-Bromo-4,5-dimethylphenol. This data can be used as a reference for expected outcomes and for the characterization of newly synthesized molecules.
| Compound Name | Starting Material | Alkylating Agent | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Bis(2-Bromo-4,5-dimethoxybenzene)ether | 2-Bromo-4,5-dimethoxyphenol | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | 92 | 7.04 (s, 2H), 7.02 (s, 2H), 4.62 (s, 4H), 3.87 (d, J = 1.1 Hz, 12H) | 149.82, 148.65, 128.61, 115.59, 114.55, 113.26, 56.26, 56.15, 46.52 | [5] |
| 1-Bromo-5-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-2,3-dimethoxybenzene | 2-Bromo-4,5-dimethoxybenzyl alcohol | 1-bromo-5-(bromomethyl)-2,3-dimethoxybenzene | 88 | 7.14 (d, J = 1.8 Hz, 1H), 7.02 (s, 1H), 6.99 (s, 1H), 6.90 (d, J = 1.9 Hz, 1H), 4.56 (s, 2H), 4.51 (s, 2H), 3.89 – 3.86 (m, 9H), 3.84 (s, 3H) | 153.75, 149.13, 148.54, 145.97, 135.33, 129.24, 123.96, 117.52, 115.42, 113.39, 112.43, 111.17, 71.65, 71.59, 60.60, 56.24, 56.10 | [5] |
| 1-(2-bromo-4,5-dimethoxybenzyl)-2,3,4-trimethoxybenzene | (2-bromo-4,5-dimethoxyphenyl)methanol | 1,2,3-trimethoxybenzene | 75-92 | Not explicitly provided | Not explicitly provided | [6] |
Biological Significance and Potential Applications
Derivatives of bromophenols are known to exhibit a range of biological activities, including antioxidant, anticancer, antidiabetic, and anti-inflammatory properties.[5] The novel derivatives synthesized from 2-Bromo-4,5-dimethylphenol are, therefore, promising candidates for drug discovery and development.
For instance, some bromophenol derivatives have been shown to ameliorate oxidative stress and induce apoptosis in leukemia cells.[5] Others have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential therapeutic applications in neurodegenerative diseases and glaucoma, respectively.[6]
The evaluation of the biological activity of newly synthesized derivatives can be carried out using established in vitro assays, such as the MTT assay for cytotoxicity and various enzyme inhibition assays.[6][7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel derivatives from 2-Bromo-4,5-dimethylphenol.
Potential Signaling Pathway Modulation
Given the known anticancer activities of related bromophenol derivatives, a potential mechanism of action for the novel compounds could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Bromo-4,5-dimethylphenol in the Synthesis of Diaryl Methanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-bromo-4,5-dimethylphenol derivatives in the synthesis of diaryl methanes, which are key structural motifs in various biologically active compounds. The protocols are based on established synthetic methodologies, offering a reproducible approach for the generation of novel bromophenol-containing diaryl methanes.
Introduction
Diaryl methanes are a significant class of compounds in medicinal chemistry, serving as foundational structures for a wide range of therapeutic agents.[1][2] Bromophenols, naturally occurring in marine organisms, have demonstrated a variety of biological activities, making them attractive starting points for drug discovery.[3] The integration of a substituted bromophenol moiety into a diaryl methane scaffold can lead to novel compounds with potential applications in treating diseases such as glaucoma, epilepsy, Parkinson's, and Alzheimer's disease.[3][4]
This application note focuses on the synthesis of diaryl methanes through the alkylation of substituted benzenes with a derivative of 2-bromo-4,5-dimethylphenol, namely (2-bromo-4,5-dimethoxyphenyl)methanol.[3] The subsequent demethylation of the resulting diaryl methanes yields the target bromophenol derivatives.
Synthetic Strategy
The synthesis of the target diaryl methane bromophenols is achieved in a two-step process. The initial key step is a Friedel-Crafts alkylation reaction between (2-bromo-4,5-dimethoxyphenyl)methanol and various substituted benzenes, catalyzed by aluminum chloride (AlCl₃).[3] This reaction affords novel diaryl methane compounds with good yields.[3] The second step involves the demethylation of the methoxy groups on the diaryl methane products using boron tribromide (BBr₃) to yield the final bromophenol derivatives.[3]
Caption: General workflow for the synthesis of diaryl methane bromophenols.
Data Presentation
The following tables summarize the quantitative data for the synthesized diaryl methane intermediates and the final bromophenol products.
Table 1: Synthesis of Diaryl Methane Intermediates [3]
| Compound ID | Benzene Derivative | Product | Yield (%) | Melting Point (°C) |
| 13 | 1-bromo-3-methoxybenzene | 1-Bromo-2-(2-bromo-4-methoxybenzyl)-4,5-dimethoxybenzene | 83 | 84-86 |
| 15 | 1-bromo-2,5-dimethoxybenzene | 1-Bromo-2-(4-bromo-2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | 90 | 104-106 |
| 17 | 1,2,3-trimethoxybenzene | 1-(2-bromo-4,5-dimethoxybenzyl)-2,3,4-trimethoxybenzene | 92 | 79-80 |
Table 2: Synthesis of Bromophenol Derivatives [3]
| Compound ID | Starting Diaryl Methane | Product | Yield (%) | Melting Point (°C) |
| 18 | 13 | 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol | 75 | 150-153 |
| 19 | Not specified in source | 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol | 78 | 157-159 |
| 20 | 15 | 4-Bromo-5-(4-bromo-2,5-dihydroxybenzyl)benzene-1,2-diol | 70 | 159-161 |
| 21 | Not specified in source | 4-Bromo-5-(2,5-dihydroxybenzyl)benzene-1,2-diol | 82 | 150-153 |
Experimental Protocols
General Procedure for the Synthesis of Diaryl Methanes (13-17)[3]
This protocol describes the alkylation of benzene derivatives with (2-bromo-4,5-dimethoxyphenyl)methanol.
Caption: Experimental workflow for diaryl methane synthesis.
Detailed Steps:
-
To a solution of (2-bromo-4,5-dimethoxyphenyl)methanol (5 mmol) and the corresponding benzene derivative (5 mmol) in dry dichloromethane (30 mL), add aluminum chloride (7 mmol).[3]
-
Cool the reaction mixture to 0 °C using an ice bath and stir for 24 hours.[3]
-
After the reaction is complete, perform a standard aqueous work-up.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., EtOAc/Hexane).[5]
General Procedure for the Synthesis of Bromophenols (18-21)[3]
This protocol details the demethylation of the diaryl methane intermediates to yield the final bromophenol products.
Caption: Experimental workflow for bromophenol synthesis via demethylation.
Detailed Steps:
-
Dissolve the diaryl methane compound in dichloromethane (CH₂Cl₂).[3][5]
-
Under a nitrogen (N₂) atmosphere, add 3 equivalents of boron tribromide (BBr₃) for each methoxy group present in the molecule dropwise.[3][5]
-
Stir the reaction mixture at room temperature for 24 hours.[3][5]
-
After 24 hours, cool the reaction medium to 0 °C and add ice (20 g) and CH₂Cl₂ (50 mL).[3][5]
-
Separate the organic phase and extract the aqueous phase with ethyl acetate (2 x 50 mL).[3][5]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvents.[3][5]
-
Crystallize the residue from a mixture of ethyl acetate and hexane to obtain the pure bromophenol product.[5]
Conclusion
The described synthetic protocols provide a reliable method for the synthesis of novel diaryl methanes incorporating a 2-bromo-4,5-dimethylphenol-derived scaffold. These compounds can serve as valuable building blocks for the development of new therapeutic agents. The provided data and detailed procedures are intended to facilitate the reproduction and further exploration of this chemical space by researchers in the field of medicinal chemistry and drug development.
References
- 1. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Bromophenol with Diaryl Methanes-Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fluorination of 2-Bromo-4,5-dimethylphenol to Yield Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into phenolic compounds is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties. This document provides detailed protocols and application notes for the fluorination of brominated phenols, with a specific focus on the substrate 2-bromo-4,5-dimethylphenol. While direct, detailed experimental data for the fluorination of 2-bromo-4,5-dimethylphenol is limited in publicly available literature, this note outlines the known reaction pathways and provides a comprehensive, adaptable protocol for the electrophilic fluorination of a closely related substrate, 2-bromophenol, using Selectfluor™. This protocol serves as a robust starting point for the development of synthetic routes to various fluorinated phenols.
Introduction to Phenol Fluorination
Fluorinated phenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of a fluorine atom on a phenolic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic fate. The fluorination of substituted phenols, such as 2-bromo-4,5-dimethylphenol, presents a synthetic challenge in controlling regioselectivity and achieving high yields. Common strategies for the synthesis of fluorinated phenols include electrophilic fluorination of the phenol itself, nucleophilic aromatic substitution on an activated aryl fluoride, and deoxyfluorination of phenols.
Fluorination Strategies for 2-Bromo-4,5-dimethylphenol
Electrophilic Fluorination with Xenon Difluoride
Research has shown that the direct fluorination of 2-bromo-4,5-dimethylphenol can be achieved using xenon difluoride (XeF₂) with a boron trifluoride etherate catalyst.[1] This reaction yields a mixture of products, including a fluorinated cyclohexadienone and two regioisomeric fluorinated phenols.[1]
The reported products from this reaction are:
-
2-bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone
-
2-bromo-3,4-dimethyl-6-fluorophenol
-
6-bromo-3,4-dimethyl-2-fluorophenol
General Approach: Electrophilic Fluorination with N-F Reagents
A more common and generally safer approach to the electrophilic fluorination of phenols involves the use of N-fluoro reagents, such as Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[2][3][4] These reagents are stable, crystalline solids that act as sources of an electrophilic fluorine atom. The reaction typically proceeds under mild conditions and can offer good regioselectivity depending on the substrate and reaction conditions.
Experimental Protocols
The following protocol details a method for the electrophilic fluorination of 2-bromophenol using Selectfluor™, which can be adapted for 2-bromo-4,5-dimethylphenol.[5]
Electrophilic Fluorination of 2-Bromophenol with Selectfluor™
Objective: To synthesize 2-bromo-6-fluorophenol via electrophilic fluorination of 2-bromophenol.
Materials:
-
2-bromophenol
-
Selectfluor™
-
Eosin Y
-
Acetic acid, 10% aqueous solution
-
Saturated sodium chloride (NaCl) aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
Reaction vessel
-
12 W blue light source
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a suitable reaction vessel, add 2-bromophenol (1.0 mmol).
-
Add 4 mL of a 10% aqueous acetic acid solution.
-
To the stirred solution, add Selectfluor™ (1.5 mmol) and Eosin Y (0.05 mmol).
-
Irradiate the reaction mixture with a 12 W blue light at room temperature for 6 hours.
-
Upon completion of the reaction (monitored by TLC), add a saturated aqueous solution of NaCl to the reaction mixture.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mobile phase of ethyl acetate and petroleum ether (1:9 v/v).
-
Collect the fractions containing the desired product (Rf value of 0.3-0.5, as determined by TLC).
-
Evaporate the solvent from the collected fractions and dry under vacuum to yield pure 2-bromo-6-fluorophenol.
Data Presentation
The following table summarizes the quantitative data for the electrophilic fluorination of 2-bromophenol.
| Substrate | Fluorinating Agent | Product | Yield (%) | Reference |
| 2-Bromophenol | Selectfluor™ | 2-Bromo-6-fluorophenol | 74 | [5] |
Visualizations
Logical Workflow for Electrophilic Fluorination
Caption: Experimental workflow for the electrophilic fluorination of 2-bromophenol.
Reaction Pathway for Fluorination of 2-Bromo-4,5-dimethylphenol
Caption: Products of the fluorination of 2-bromo-4,5-dimethylphenol with XeF₂.
References
Application Notes: 2-Bromo-4,5-dimethylphenol in the Synthesis of Novel Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 2-bromo-4,5-dimethylphenol as a key starting material for the synthesis of potent carbonic anhydrase (CA) inhibitors. This document outlines a plausible synthetic strategy, detailed experimental protocols for key reactions, and the biological evaluation of the resulting compounds. The unique substitution pattern of 2-bromo-4,5-dimethylphenol makes it an attractive scaffold for developing selective and effective CA inhibitors, which are crucial therapeutic targets for a range of diseases including glaucoma, epilepsy, and certain types of cancer.
Introduction to Carbonic Anhydrases and Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in numerous physiological and pathological processes has made them a significant target for drug discovery.[1] Phenolic compounds, including bromophenols, have emerged as a promising class of CA inhibitors.[1] The synthesis of novel bromophenol derivatives allows for the exploration of structure-activity relationships to develop potent and isoform-selective inhibitors.
Synthetic Strategy
While direct synthesis of carbonic anhydrase inhibitors from 2-bromo-4,5-dimethylphenol is not extensively documented, a highly plausible synthetic route can be devised based on the successful synthesis of structurally related bromophenol CA inhibitors. The proposed strategy involves a multi-step synthesis, beginning with the protection of the phenolic hydroxyl group, followed by the introduction of a second aromatic moiety to create a diaryl methane scaffold, and concluding with deprotection to yield the active bromophenol inhibitors.
A key precursor in a reported synthesis of potent bromophenol-based CA inhibitors is (2-bromo-4,5-dimethoxyphenyl)methanol.[2] By methylating the hydroxyl group of 2-bromo-4,5-dimethylphenol, a similar dimethoxy intermediate can be obtained. This intermediate can then undergo reactions to introduce a diaryl methane core, which is a common feature in this class of inhibitors.[2] Subsequent demethylation of the methoxy groups yields the final bromophenol compounds, which can then be evaluated for their inhibitory activity against various carbonic anhydrase isoforms.
Data Presentation: Inhibitory Activities of Synthesized Bromophenol Derivatives
The following table summarizes the inhibitory activities of novel bromophenol diaryl methane derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The data is adapted from studies on structurally similar compounds synthesized from a dimethoxy bromophenol precursor.[2]
| Compound | hCA I (Ki, nM) | hCA I (IC50, nM) | hCA II (Ki, nM) | hCA II (IC50, nM) |
| 18 | 7.92 ± 1.38 | 12.38 | 3.23 ± 0.41 | 7.45 |
| 19 | 17.43 ± 3.15 | 29.54 | 12.38 ± 2.11 | 22.81 |
| 20 | 8.32 ± 0.69 | 15.61 | 2.54 ± 0.35 | 9.33 |
| 21 | 6.54 ± 1.03 | 13.29 | 1.63 ± 0.11 | 8.16 |
| Acetazolamide (Standard) | - | - | 15.05 ± 1.07 | 27.72 |
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-2-(chloromethyl)-4,5-dimethylbenzene from 2-Bromo-4,5-dimethylphenol
This initial step is a hypothetical transformation to generate a reactive intermediate for subsequent reactions.
Materials:
-
2-Bromo-4,5-dimethylphenol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-bromo-4,5-dimethylphenol (1 eq.) in dichloromethane, add paraformaldehyde (1.2 eq.).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (excess).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 1-bromo-2-(chloromethyl)-4,5-dimethylbenzene.
Protocol 2: Synthesis of Diaryl Methane Derivatives
This protocol is adapted from the alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes.[2]
Materials:
-
1-bromo-2-(chloromethyl)-4,5-dimethylbenzene (from Protocol 1)
-
Substituted benzene (e.g., 1,2-dimethoxybenzene, 1,2,3-trimethoxybenzene) (1.2 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-bromo-2-(chloromethyl)-4,5-dimethylbenzene and the substituted benzene in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath and add anhydrous AlCl₃ portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by slowly adding ice-cold water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting diaryl methane derivative by column chromatography.
Protocol 3: Demethylation to Yield Final Bromophenol Inhibitors
This protocol describes the final deprotection step to obtain the active bromophenol compounds, adapted from the literature.[2]
Materials:
-
Diaryl methane derivative (from Protocol 2)
-
Boron Tribromide (BBr₃) (1 M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath (-78 °C)
-
Methanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the diaryl methane derivative in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of BBr₃ in DCM (excess, e.g., 4-5 eq. per methoxy group) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and cautiously quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final bromophenol product by column chromatography.
Protocol 4: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This is a general protocol for determining the inhibitory activity of the synthesized compounds against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (hCA I or hCA II)
-
Synthesized bromophenol inhibitors
-
Acetazolamide (standard inhibitor)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare stock solutions of the synthesized inhibitors and acetazolamide in DMSO.
-
Prepare a stock solution of pNPA in a suitable organic solvent like acetonitrile.
-
-
Assay in 96-well plate:
-
Add buffer to all wells.
-
Add the inhibitor solution (or DMSO for control) to the respective wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
-
Initiation of Reaction:
-
Add the pNPA substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes. The rate of p-nitrophenol formation is proportional to the CA activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 and/or Ki values by plotting the inhibition data against the inhibitor concentration.
-
Visualizations
Caption: Proposed synthetic workflow for carbonic anhydrase inhibitors.
Caption: Experimental workflow for carbonic anhydrase inhibition assay.
Caption: Inhibition of the carbonic anhydrase catalytic cycle.
References
Application Notes and Protocols for the Development of PDE4 Inhibitors Utilizing 2-Bromo-4,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 2-Bromo-4,5-dimethylphenol as a starting material for the synthesis of novel phosphodiesterase 4 (PDE4) inhibitors. While direct utilization of 2-Bromo-4,5-dimethylphenol in the synthesis of currently known and potent PDE4 inhibitors is not extensively documented in publicly available literature, its structural features present a viable scaffold for the development of new chemical entities targeting PDE4. This document outlines a proposed synthetic strategy and detailed protocols for the biological evaluation of such compounds.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] It specifically hydrolyzes cAMP to adenosine monophosphate (AMP), thus terminating its signaling cascade.[1] PDE4 is predominantly expressed in inflammatory and immune cells, making it a key therapeutic target for a variety of inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[2][3] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of Protein Kinase A (PKA) and a subsequent downstream anti-inflammatory response.[2] This includes the suppression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins.[2]
PDE4 Signaling Pathway and Mechanism of Inhibition
The inhibition of PDE4 leads to an increase in intracellular cAMP. This activates PKA, which in turn phosphorylates various downstream targets, ultimately leading to a reduction in the inflammatory response.
Proposed Synthetic Application of 2-Bromo-4,5-dimethylphenol
Given the structural similarities of 2-Bromo-4,5-dimethylphenol to the phenolic core of some known PDE4 inhibitors, a hypothetical synthetic route to a novel class of inhibitors is proposed. This involves an initial etherification followed by further functionalization to introduce moieties known to interact with the PDE4 active site. A key structural feature of many potent PDE4 inhibitors is a catechol ether moiety. While 2-Bromo-4,5-dimethylphenol is not a catechol, its hydroxyl group can be used to introduce pharmacophoric elements present in established inhibitors.
Hypothetical Synthetic Scheme:
-
Etherification: The phenolic hydroxyl group of 2-Bromo-4,5-dimethylphenol can be alkylated with a suitable electrophile, for instance, a substituted pyridine or pyrimidine derivative. This is a common strategy in the synthesis of PDE4 inhibitors to introduce a nitrogen-containing heterocycle.
-
Cross-Coupling: The bromine atom on the aromatic ring can be utilized for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce further diversity and functionality. This can be used to append groups that occupy the hydrophobic pockets of the PDE4 active site.
The overall workflow for the synthesis and evaluation of PDE4 inhibitors from 2-Bromo-4,5-dimethylphenol would involve chemical synthesis followed by in vitro biological assays to determine potency and anti-inflammatory activity.
Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate the potential of novel compounds derived from 2-Bromo-4,5-dimethylphenol as PDE4 inhibitors.
PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: To determine the in vitro potency (IC50) of test compounds against PDE4 enzymes.
Principle: This assay measures the enzymatic activity of recombinant human PDE4. A fluorescently labeled cAMP substrate (FAM-cAMP) is hydrolyzed by PDE4 to FAM-AMP. In the presence of a binding agent that specifically binds to FAM-AMP, a high fluorescence polarization (FP) signal is generated. Inhibition of PDE4 results in less FAM-AMP production and thus a lower FP signal.
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP substrate
-
Binding Agent (specific for 5'-AMP)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., Rolipram)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add 5 µL of each inhibitor dilution to the appropriate wells of the 384-well plate.
-
Substrate Addition: Thaw the FAM-cAMP substrate on ice and dilute it to the desired working concentration (e.g., 100 nM) in Assay Buffer. Add 5 µL of the diluted substrate to all wells.
-
Initiate Reaction: Thaw the PDE4B enzyme on ice and dilute it to its working concentration in Assay Buffer. To all wells except the "Blank", add 10 µL of the diluted enzyme to start the reaction. For "Blank" wells, add 10 µL of Assay Buffer.
-
Incubation: Gently agitate the plate for 1 minute and then incubate at room temperature for 60 minutes.
-
Terminate Reaction: Add 60 µL of the diluted Binding Agent to all wells to stop the enzymatic reaction.
-
Signal Detection: Incubate for 30 minutes at room temperature, then read the fluorescence polarization.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Cellular TNF-α Release Assay
Objective: To assess the anti-inflammatory effects of a PDE4 inhibitor by measuring its impact on TNF-α production in immune cells.
Principle: Lipopolysaccharide (LPS) is a potent stimulator of pro-inflammatory cytokine production, including TNF-α, in immune cells such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7). A PDE4 inhibitor is expected to suppress this LPS-induced TNF-α release.
Materials:
-
Human PBMCs or RAW 264.7 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS from E. coli
-
Test compounds and a reference inhibitor
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production. Include a vehicle control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Data Presentation
All quantitative data from the in vitro and cell-based assays should be summarized in a clear and structured table to allow for easy comparison of the inhibitory potencies of the synthesized compounds.
Table 1: Inhibitory Activity of Hypothetical PDE4 Inhibitors Derived from 2-Bromo-4,5-dimethylphenol
| Compound ID | PDE4B Inhibition IC50 (nM) | TNF-α Release Inhibition IC50 (nM) |
| Compound X | [Insert Value] | [Insert Value] |
| Compound Y | [Insert Value] | [Insert Value] |
| Compound Z | [Insert Value] | [Insert Value] |
| Rolipram | [Insert Value] | [Insert Value] |
Conclusion
While direct evidence for the use of 2-Bromo-4,5-dimethylphenol in the synthesis of known PDE4 inhibitors is currently lacking, its chemical structure provides a promising starting point for the design and synthesis of novel inhibitors. The proposed synthetic strategies and detailed experimental protocols outlined in these application notes offer a comprehensive framework for researchers to explore this chemical space. The development of new PDE4 inhibitors is a crucial area of research for the treatment of inflammatory diseases, and the exploration of novel scaffolds is essential for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
The Role of 2-Bromo-4,5-dimethylphenol in the Synthesis of Compounds for Prostate Cancer Research: A Review of Current Literature
A comprehensive review of scientific and patent literature reveals no specific documented applications of 2-Bromo-4,5-dimethylphenol as a direct starting material for the synthesis of compounds investigated in prostate cancer research. Extensive searches were conducted to identify any established protocols or research articles detailing the use of this particular substituted phenol in the development of androgen receptor (AR) antagonists or other therapeutic agents targeting prostate cancer. These inquiries, which included targeted searches for synthetic routes, biological activity studies, and patent filings, did not yield any direct evidence of its use in this specific context.
While the initial query focused on a specific starting material, the broader field of prostate cancer drug discovery, particularly the synthesis of non-steroidal androgen receptor antagonists, is a mature area of research with well-established chemical scaffolds and synthetic strategies. This document aims to provide a high-level overview of these general approaches to offer relevant context for researchers, scientists, and drug development professionals.
General Strategies in the Synthesis of Non-Steroidal Androgen Receptor Antagonists
The development of non-steroidal androgen receptor (AR) antagonists has been a cornerstone of therapy for advanced prostate cancer. These drugs act by competitively inhibiting the binding of androgens to the AR, thereby preventing the downstream signaling that promotes tumor growth. The chemical structures of many successful AR antagonists, such as bicalutamide, enzalutamide, and apalutamide, share common pharmacophoric features, which often guide their synthesis.
A common synthetic paradigm involves the construction of a central core structure, which is then functionalized with specific side chains to optimize binding affinity to the AR and to modulate pharmacokinetic properties. While 2-Bromo-4,5-dimethylphenol is not a documented precursor, other substituted phenols and anilines are frequently employed in the synthesis of these complex molecules.
The following diagram illustrates a generalized workflow for the discovery and development of small molecule inhibitors for prostate cancer, which would be applicable if a novel compound derived from a new starting material were to be investigated.
Caption: Generalized workflow for prostate cancer drug discovery.
Conclusion
Application Notes and Protocols for Electrophilic Substitution Reactions of 2-Bromo-4,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the electrophilic substitution reactions of 2-Bromo-4,5-dimethylphenol (CAS No: 22802-39-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines the predicted regioselectivity for nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and offers detailed experimental protocols extrapolated from related phenolic compounds. The unique substitution pattern of 2-Bromo-4,5-dimethylphenol, featuring a hydroxyl group, a bromine atom, and two methyl groups, presents distinct reactivity and offers a versatile scaffold for the synthesis of complex molecules.[1][2]
Chemical Properties and Reactivity Overview
2-Bromo-4,5-dimethylphenol is a white to light yellow crystalline solid with a melting point of approximately 80°C.[1] Its molecular structure comprises a phenol ring substituted with a bromine atom at position 2, and two methyl groups at positions 4 and 5. The reactivity of the aromatic ring towards electrophilic substitution is governed by the cumulative electronic and steric effects of these substituents.
-
Hydroxyl (-OH) group: A strongly activating ortho, para-director.
-
Methyl (-CH₃) groups: Activating ortho, para-directors.
-
Bromo (-Br) group: A deactivating ortho, para-director.
The powerful activating effect of the hydroxyl group, reinforced by the two methyl groups, is expected to overcome the deactivating nature of the bromine atom, making the aromatic ring highly susceptible to electrophilic attack.
Predicted Regioselectivity
The primary sites for electrophilic attack on the 2-Bromo-4,5-dimethylphenol ring are the positions ortho and para to the strongly activating hydroxyl group. Given that the position para to the hydroxyl group (position 4) is occupied by a methyl group, and one ortho position (position 2) is blocked by a bromine atom, the most probable site for electrophilic substitution is the remaining vacant ortho position (position 6). Substitution at position 3 is sterically hindered by the adjacent bromine and methyl groups.
Electrophilic Substitution Reactions and Protocols
The following sections detail the protocols for key electrophilic substitution reactions of 2-Bromo-4,5-dimethylphenol. These protocols are based on established methods for similarly substituted phenols and should be optimized for specific experimental conditions.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group in the synthesis of many pharmaceutical compounds.
Predicted Product: 2-Bromo-4,5-dimethyl-6-nitrophenol
Materials:
-
2-Bromo-4,5-dimethylphenol
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-4,5-dimethylphenol (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice with constant stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold deionized water until the filtrate is neutral.
-
Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.
Quantitative Data (Predicted)
| Parameter | Value |
| Reactant | 2-Bromo-4,5-dimethylphenol |
| Reagents | HNO₃, CH₃COOH |
| Temperature | 0-5°C |
| Reaction Time | 1-2 hours |
| Predicted Yield | 75-85% |
Halogenation (Bromination)
Further halogenation of 2-Bromo-4,5-dimethylphenol can be achieved using elemental bromine in a suitable solvent.
Predicted Product: 2,6-Dibromo-4,5-dimethylphenol
Materials:
-
2-Bromo-4,5-dimethylphenol
-
Bromine
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Sodium Thiosulfate solution (10%)
-
Anhydrous Sodium Sulfate
-
Dichloromethane
Procedure:
-
Dissolve 2-Bromo-4,5-dimethylphenol (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate dropping funnel, prepare a solution of bromine (1.1 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred phenol solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a small amount of 10% sodium thiosulfate solution to quench the excess bromine.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with deionized water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or recrystallization.
Quantitative Data (Predicted)
| Parameter | Value |
| Reactant | 2-Bromo-4,5-dimethylphenol |
| Reagents | Br₂, CH₃COOH |
| Temperature | 0-5°C to room temperature |
| Reaction Time | 2-4 hours |
| Predicted Yield | 80-90% |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H), which can be useful for increasing water solubility or as a directing group in subsequent synthetic steps. Aromatic sulfonation is a reversible reaction.[3]
Predicted Product: 3-Bromo-4,5-dimethyl-2-hydroxybenzenesulfonic acid
Materials:
-
2-Bromo-4,5-dimethylphenol
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Chloride solution
Procedure:
-
In a round-bottom flask, carefully add 2-Bromo-4,5-dimethylphenol (1.0 eq) in small portions to concentrated sulfuric acid (3-4 eq) at room temperature with efficient stirring.
-
Heat the reaction mixture to 80-100°C and maintain for 2-3 hours.
-
Monitor the reaction by observing the dissolution of the starting material.
-
After cooling to room temperature, pour the reaction mixture carefully onto crushed ice.
-
Precipitate the sulfonic acid product by adding a saturated sodium chloride solution ("salting out").
-
Collect the solid product by vacuum filtration and wash with a small amount of cold saturated sodium chloride solution.
-
The product can be further purified by recrystallization from water.
Quantitative Data (Predicted)
| Parameter | Value |
| Reactant | 2-Bromo-4,5-dimethylphenol |
| Reagents | Concentrated H₂SO₄ |
| Temperature | 80-100°C |
| Reaction Time | 2-3 hours |
| Predicted Yield | 70-80% |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction typically requires a Lewis acid catalyst.[4] Phenols can be challenging substrates for Friedel-Crafts reactions due to the coordination of the Lewis acid with the hydroxyl group. A common strategy is to perform a Fries rearrangement of the corresponding ester.
Predicted Product: 1-(3-Bromo-2-hydroxy-4,5-dimethylphenyl)ethan-1-one
Step 1: Acetylation of 2-Bromo-4,5-dimethylphenol
-
React 2-Bromo-4,5-dimethylphenol with acetic anhydride in the presence of a base like pyridine to form 2-Bromo-4,5-dimethylphenyl acetate.
Step 2: Fries Rearrangement
Materials:
-
2-Bromo-4,5-dimethylphenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (dilute)
-
Ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2-Bromo-4,5-dimethylphenyl acetate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C and add anhydrous aluminum chloride (1.2 eq) portion-wise, keeping the temperature below 10°C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Quantitative Data (Predicted)
| Parameter | Value |
| Reactant | 2-Bromo-4,5-dimethylphenyl acetate |
| Reagents | AlCl₃ |
| Solvent | Dichloromethane |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Predicted Yield | 60-70% |
Visualizations
Logical Workflow for Electrophilic Substitution
Caption: General workflow for the electrophilic aromatic substitution of 2-Bromo-4,5-dimethylphenol.
Signaling Pathway of a Potential Application
While specific signaling pathways involving derivatives of 2-Bromo-4,5-dimethylphenol are not extensively documented, bromophenols are known to be precursors for various biologically active molecules, such as kinase inhibitors.
Caption: Hypothetical pathway showing a derivative of 2-Bromo-4,5-dimethylphenol as a kinase inhibitor.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-4,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-bromo-4,5-dimethylphenol as a substrate in nucleophilic aromatic substitution (SNAr) reactions, with a focus on carbon-nitrogen (C-N) bond formation. The protocols described herein are based on established methodologies for related aryl bromides and are intended to serve as a guide for the development of specific synthetic procedures. Two of the most powerful and versatile methods for the arylation of amines with aryl halides, the Buchwald-Hartwig amination and the Ullmann condensation, are detailed below.
Introduction
2-Bromo-4,5-dimethylphenol is a versatile building block in organic synthesis. The presence of a bromine atom on the aromatic ring allows for various transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group and the methyl substituents can influence the reactivity of the aromatic ring and provide sites for further functionalization. Nucleophilic aromatic substitution on this substrate, particularly with amine nucleophiles, provides access to a wide range of substituted aminophenol derivatives, which are important structural motifs in medicinal chemistry and materials science.
The primary challenge in the nucleophilic amination of 2-bromophenols is the potential for competing O-arylation of the phenolic hydroxyl group. The choice of catalytic system, ligands, and base is crucial to achieve high selectivity for the desired N-arylation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is known for its broad substrate scope and functional group tolerance. For phenolic substrates, careful selection of ligands and bases can favor N-arylation over O-arylation.
General Protocol for Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethylphenol
This protocol is a generalized procedure and may require optimization for specific amine nucleophiles.
Materials:
-
2-Bromo-4,5-dimethylphenol
-
Amine (aliphatic or aromatic)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-1.5 equivalents relative to palladium), and base (1.4-2.0 equivalents) to a dry Schlenk tube or reaction vial.
-
Reagent Addition: Add 2-Bromo-4,5-dimethylphenol (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-amino-4,5-dimethylphenol.
Data Presentation: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst System (Pd precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 85-95 |
| 2-Bromoanisole | Morpholine | [Pd(cinnamyl)Cl]₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 80-90 |
| 1-Bromo-4-nitrobenzene | Benzylamine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | THF | 80 | 24 | 75-85 |
| 3-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | 16 | 88-98 |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for certain substrates. Modern protocols often utilize ligands to improve reaction efficiency and lower the required temperature.
General Protocol for Ullmann Condensation of 2-Bromo-4,5-dimethylphenol
This protocol is a generalized procedure and may require optimization for specific amine nucleophiles.
Materials:
-
2-Bromo-4,5-dimethylphenol
-
Amine (aliphatic or aromatic)
-
Copper(I) salt (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine) (optional)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the copper(I) salt (5-20 mol%), ligand (if used, 10-40 mol%), and base (2.0 equivalents).
-
Reagent Addition: Add 2-Bromo-4,5-dimethylphenol (1.0 equivalent) and the amine (1.2-2.0 equivalents).
-
Solvent Addition: Add the anhydrous polar aprotic solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 100-150 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with aqueous ammonia solution (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Ullmann Condensation of Aryl Bromides
The following table presents representative yields for the Ullmann condensation of various aryl bromides with different amines.
| Aryl Bromide | Amine | Catalyst System (Copper Salt/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromobenzoic Acid | Aniline | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 90-99 |
| 4-Bromobenzonitrile | Piperidine | CuI / L-proline | K₂CO₃ | DMSO | 110 | 12 | 85-95 |
| 1-Bromo-2-nitrobenzene | Diethylamine | CuI / 1,10-phenanthroline | K₃PO₄ | DMF | 120 | 18 | 80-90 |
| 2-Bromopyridine | Morpholine | CuI / N,N'-dimethylethylenediamine | Cs₂CO₃ | NMP | 140 | 24 | 75-85 |
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Catalytic Cycle of Ullmann Condensation
Caption: Proposed catalytic cycle for the Ullmann C-N coupling.
Experimental Workflow
Caption: General experimental workflow for C-N cross-coupling.
Troubleshooting & Optimization
Optimizing the bromination of 4,5-dimethylphenol to "2-Bromo-4,5-dimethylphenol"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "2-Bromo-4,5-dimethylphenol" from 4,5-dimethylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 4,5-dimethylphenol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2-Bromo-4,5-dimethylphenol | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Loss of product during workup or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; lower temperatures may require longer reaction times but can improve selectivity. - Consider using a more reactive brominating agent or adding a catalyst, but be mindful of potential side reactions. - Ensure efficient extraction and careful purification to minimize product loss. |
| Formation of Multiple Products (Poor Regioselectivity) | - The hydroxyl group of the phenol is an ortho-, para-director, leading to the formation of isomeric products.[1] - Reaction conditions favoring multiple bromination sites. | - Employ milder brominating agents like N-bromosuccinimide (NBS) for better control.[1] - Use non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride to reduce the reaction rate and favor monobromination.[1] - Running the reaction at lower temperatures can enhance selectivity towards the desired monobrominated product.[1] |
| Significant Amount of Dibromo- or Polybrominated Byproducts | - The hydroxyl group strongly activates the aromatic ring, making it susceptible to multiple substitutions.[1] - Use of a highly reactive brominating agent like bromine water.[1] - High reaction temperature. | - Use a stoichiometric amount of the brominating agent. - Switch to a less reactive brominating agent (e.g., NBS). - Maintain a low reaction temperature (e.g., below 5 °C).[2] - Consider using a non-polar solvent to decrease the reactivity of bromine.[1] |
| Product is an Oil and Does Not Solidify | - Presence of impurities. - The product may have a low melting point. | - Attempt to purify the oil using column chromatography. - Try triturating the oil with a cold, non-polar solvent like hexane to induce crystallization.[3] |
| Difficulty in Purifying the Product | - Similar polarities of the desired product and byproducts (e.g., isomers). | - Utilize column chromatography with a carefully selected solvent system to separate components with close Rf values. - Recrystallization from a suitable solvent system can also be effective if the impurities have different solubilities. |
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 4,5-dimethylphenol challenging to control?
A1: The hydroxyl group of 4,5-dimethylphenol is a strong activating group, which makes the aromatic ring highly reactive towards electrophilic substitution. This high reactivity can lead to the formation of multiple products, including isomeric monobrominated phenols and polybrominated species.[1]
Q2: What are the most common side products in this reaction?
A2: The most common side products are other isomers of monobrominated 4,5-dimethylphenol (e.g., 3-bromo-4,5-dimethylphenol) and di- or even tri-brominated products. The formation of these byproducts is influenced by the choice of brominating agent and reaction conditions.
Q3: How can I improve the regioselectivity to favor the formation of 2-Bromo-4,5-dimethylphenol?
A3: To improve regioselectivity, consider the following:
-
Choice of Brominating Agent: Milder reagents like N-bromosuccinimide (NBS) often provide better control over the reaction compared to elemental bromine.[1]
-
Solvent: Using non-polar solvents like carbon disulfide or chlorinated hydrocarbons can help modulate the reactivity of the brominating agent.[1]
-
Temperature: Conducting the reaction at low temperatures (e.g., 0-5 °C) can enhance the selectivity for the desired isomer.[1]
Q4: What is the role of a catalyst in this reaction?
A4: While not always necessary due to the activated nature of the phenol, a Lewis acid catalyst can be used to enhance the electrophilicity of the brominating agent. However, this may also increase the rate of side reactions, so its use should be carefully optimized.
Q5: What are the recommended methods for purifying the final product?
A5: The primary methods for purifying 2-Bromo-4,5-dimethylphenol are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities with different solubilities, while column chromatography is better for separating isomeric byproducts.[3]
Experimental Protocols
Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 4,5-dimethylphenol in a suitable non-polar solvent (e.g., acetonitrile or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of NBS: Slowly add a stoichiometric amount (1.0 equivalent) of N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at low temperature and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Condition 1 (High Reactivity) | Condition 2 (Controlled Reactivity) | Expected Outcome |
| Brominating Agent | Bromine (Br₂) in a polar solvent | N-Bromosuccinimide (NBS) in a non-polar solvent | Condition 2 is expected to yield a higher ratio of the desired monobrominated product. |
| Temperature | Room Temperature | 0-5 °C | Lower temperatures generally favor higher selectivity for the 2-bromo isomer. |
| Solvent | Water or Acetic Acid | Carbon Disulfide or Acetonitrile | Non-polar solvents can help to control the reaction rate and reduce polysubstitution. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the bromination of 4,5-dimethylphenol.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the bromination of 4,5-dimethylphenol.
References
Preventing polysubstitution in the synthesis of "2-Bromo-4,5-dimethylphenol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,5-dimethylphenol, with a focus on preventing polysubstitution.
Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution a common issue in the bromination of 4,5-dimethylphenol?
A1: Polysubstitution, particularly dibromination, is a frequent side reaction during the bromination of 4,5-dimethylphenol due to the strong activating nature of the hydroxyl (-OH) group.[1] The -OH group significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack at the ortho and para positions. In the case of 4,5-dimethylphenol, the para position is occupied, directing bromination to the two available ortho positions (2 and 6). The high reactivity can lead to the addition of bromine atoms at both sites, resulting in the formation of 2,6-dibromo-4,5-dimethylphenol.
Q2: What is the primary strategy to favor the formation of 2-Bromo-4,5-dimethylphenol over the dibrominated byproduct?
A2: The key to preventing polysubstitution is to control the reactivity of the brominating agent and the reaction conditions. Using milder brominating agents and less polar solvents, along with maintaining low reaction temperatures, can significantly improve the selectivity for monosubstitution.[1]
Q3: Which brominating agents are recommended for the selective monobromination of 4,5-dimethylphenol?
A3: For selective monobromination, it is advisable to avoid highly reactive reagents like bromine water.[1] Milder and more selective brominating agents are preferred, such as:
-
N-Bromosuccinimide (NBS): A versatile and selective reagent for allylic and benzylic bromination, as well as electrophilic aromatic substitution.[2][3][4][5]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another effective reagent for the ortho-monobromination of phenols.[6]
-
Potassium Bromide (KBr) with an oxidant: Systems like KBr/KBrO₃ or KBr/Oxone® can generate bromine in situ at a controlled rate, favoring monobromination.[1][7]
Q4: How does the choice of solvent affect the selectivity of the bromination reaction?
A4: The solvent plays a crucial role in the outcome of the bromination. Polar, protic solvents like water can enhance the reactivity of bromine, leading to polysubstitution.[1][8][9] Non-polar solvents such as carbon tetrachloride (CCl₄), carbon disulfide (CS₂), or dichloromethane (CH₂Cl₂) are often used to reduce the reaction rate and improve selectivity for the monobrominated product.[1][4][10]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 2-Bromo-4,5-dimethylphenol and provides systematic solutions.
Problem 1: Low yield of the desired 2-Bromo-4,5-dimethylphenol and significant formation of 2,6-dibromo-4,5-dimethylphenol.
-
Diagrammatic Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselective Bromination of 4,5-Dimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the bromination of 4,5-dimethylphenol.
Troubleshooting Guide: Common Issues in the Bromination of 4,5-Dimethylphenol
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monobrominated Product | Polysubstitution: The high activation of the phenol ring by the hydroxyl and methyl groups can lead to the formation of di- or tri-brominated products. This is especially common with highly reactive brominating agents like bromine water. | - Use a milder brominating agent such as N-Bromosuccinimide (NBS). - Employ a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) to reduce the reaction rate.[1] - Lower the reaction temperature to better control the reaction. |
| Poor Regioselectivity (Mixture of Isomers) | Similar Reactivity of Ortho and Para Positions: The electronic differences between the ortho and para positions of phenols are minimal, often leading to a mixture of isomers.[2] | - For Para-Selectivity: Utilize sterically bulky reagents that hinder attack at the ortho position. A combination of trimethylsilyl bromide (TMSBr) and a bulky sulfoxide like (4‐ClC₆H₄)₂SO in acetonitrile has shown high para-selectivity (up to 99:1).[2] - For Ortho-Selectivity: For para-substituted phenols, using NBS in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH) in methanol can favor ortho-bromination.[3] |
| Formation of Tarry Byproducts | Oxidation of the Phenol: Phenols are susceptible to oxidation, which can lead to the formation of colored, polymeric materials, especially under harsh reaction conditions. | - Use milder reaction conditions and avoid strong oxidizing agents. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant issue. |
| Reaction Fails to Proceed or is Sluggish | Insufficiently Reactive Brominating Agent: The chosen brominating agent may not be electrophilic enough under the selected reaction conditions. | - If using NBS, the addition of a catalytic amount of acid (e.g., p-TsOH) can increase the electrophilicity of the bromine.[3][4] - Ensure all reagents are pure and anhydrous, as water can interfere with some brominating agents. |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high regioselectivity in the bromination of 4,5-dimethylphenol?
A1: The hydroxyl group of the phenol and the two methyl groups are all electron-donating and ortho-, para-directing groups. This high degree of activation makes the aromatic ring very susceptible to electrophilic attack, often leading to rapid reactions and the formation of multiple products, including polysubstituted compounds. The electronic similarity between the available ortho and para positions further complicates achieving high selectivity for a single isomer.[2]
Q2: How does the choice of solvent impact the regioselectivity of the bromination reaction?
A2: The solvent plays a crucial role in modulating the reactivity of the brominating agent. Polar, protic solvents like water can enhance the reactivity of bromine, often leading to poor selectivity and polysubstitution.[1] Non-polar solvents such as carbon disulfide (CS₂) or chloroform (CHCl₃) decrease the reaction rate and can improve the selectivity for monobromination by reducing the electrophilicity of the bromine species.[1]
Q3: What is the role of steric hindrance in controlling regioselectivity?
A3: Steric hindrance can be leveraged to direct bromination to the less sterically crowded position. By using a bulky brominating agent or catalyst system, access to the ortho position (adjacent to the hydroxyl group) can be restricted, thereby favoring substitution at the more accessible para position.[1] For instance, the use of bulky sulfoxides in combination with a bromine source has been shown to significantly enhance para-selectivity.[2]
Q4: Can N-Bromosuccinimide (NBS) be used for the bromination of 4,5-dimethylphenol? What are the advantages?
A4: Yes, N-Bromosuccinimide (NBS) is a suitable and often preferred reagent for the bromination of activated aromatic compounds like phenols.[5][6] Its main advantages over elemental bromine (Br₂) include:
-
Milder Reactivity: NBS is a milder source of electrophilic bromine, which allows for better control of the reaction and helps to minimize polysubstitution and side reactions.
-
Easier Handling: As a solid, NBS is easier and safer to handle than liquid bromine.
-
Improved Selectivity: In combination with specific catalysts and solvents, NBS can be used to achieve high regioselectivity. For example, using NBS with a catalytic amount of p-TsOH in methanol can promote ortho-bromination of para-substituted phenols.[3][4]
Experimental Protocols
Protocol 1: High Para-Selectivity Bromination using TMSBr and a Bulky Sulfoxide
This method is adapted from a procedure developed for the highly para-selective bromination of phenols.[2]
Materials:
-
4,5-Dimethylphenol
-
Trimethylsilyl bromide (TMSBr)
-
(4-Chlorophenyl) sulfoxide ((4‐ClC₆H₄)₂SO)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4,5-dimethylphenol (1.0 mmol) and (4-chlorophenyl) sulfoxide (1.2 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add trimethylsilyl bromide (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired para-brominated product (2-bromo-4,5-dimethylphenol).
Expected Outcome: This method is expected to yield the para-brominated product with high selectivity over the ortho-isomer.
Protocol 2: High Ortho-Selectivity Bromination using NBS and p-TsOH
This protocol is adapted from a method for the ortho-selective bromination of para-substituted phenols.[3][4]
Materials:
-
4,5-Dimethylphenol
-
N-Bromosuccinimide (NBS)
-
para-Toluenesulfonic acid (p-TsOH)
-
Methanol (ACS grade)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4,5-dimethylphenol (1.0 mmol) and p-TsOH (0.1 mmol) in methanol (10 mL) at room temperature.
-
In a separate flask, dissolve NBS (1.0 mmol) in methanol (10 mL).
-
Add the NBS solution dropwise to the phenol solution over 20 minutes.
-
Stir the reaction for an additional 5-10 minutes after the addition is complete. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-brominated product (6-bromo-4,5-dimethylphenol).
Expected Outcome: This method is expected to favor the formation of the ortho-brominated product.
Quantitative Data on Regioselectivity
The following tables summarize expected outcomes for the regioselective bromination of substituted phenols based on published methods. The exact ratios for 4,5-dimethylphenol may vary.
Table 1: Para-Selective Bromination of Phenols with TMSBr and (4‐ClC₆H₄)₂SO in Acetonitrile [2]
| Phenol Substrate | para/ortho Ratio |
| Phenol | >99:1 |
| 4-Methylphenol | N/A (para-position blocked) |
| 3-Methylphenol | >99:1 |
| 2-Methylphenol | 92:8 |
Table 2: Ortho-Selective Monobromination of para-Substituted Phenols using NBS/p-TsOH in Methanol [3][4]
| Substrate (para-substituent) | SM:mono-ortho:di-ortho Ratio | Isolated Yield of mono-ortho product |
| p-Cresol (-CH₃) | 3:94:3 | 92% |
| p-Fluorophenol (-F) | 1:88:11 | 82% |
| Vanillin (-CHO) | 0:99:1 | 95% |
Factors Influencing Regioselectivity in the Bromination of 4,5-Dimethylphenol
References
Troubleshooting low yield in "2-Bromo-4,5-dimethylphenol" synthesis
This technical support center provides troubleshooting guidance for the synthesis of 2-Bromo-4,5-dimethylphenol, a key intermediate for researchers, scientists, and professionals in drug development. The following question-and-answer format addresses common issues that can lead to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the synthesis of 2-Bromo-4,5-dimethylphenol?
A1: A general protocol for the selective mono-bromination of 4,5-dimethylphenol involves the slow addition of a brominating agent to a solution of the phenol in a suitable solvent at a controlled temperature.
Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethylphenol
-
Materials:
-
4,5-Dimethylphenol (1 equivalent)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents)
-
Solvent: Glacial Acetic Acid, Chloroform, or Carbon Tetrachloride
-
5% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 4,5-dimethylphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of the brominating agent (dissolved in the same solvent) dropwise to the stirred phenol solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 5% sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Q2: My reaction is producing a significant amount of di- and tri-brominated byproducts, leading to a low yield of the desired mono-brominated product. How can I improve selectivity?
A2: The formation of polybrominated products is a common issue due to the high activation of the phenol ring by the hydroxyl and methyl groups. To enhance the selectivity for mono-bromination, consider the following strategies:
-
Control Stoichiometry: Use a precise molar ratio of the brominating agent to 4,5-dimethylphenol, typically between 1.0 and 1.05 equivalents. Excess brominating agent will favor polybromination.
-
Slow Addition and Low Temperature: The slow, dropwise addition of the brominating agent at a low temperature (0-5 °C) helps to maintain a low concentration of the electrophile in the reaction mixture, thus reducing the likelihood of multiple substitutions on the same phenol molecule.
-
Solvent Choice: Non-polar solvents like carbon tetrachloride or chloroform can favor mono-bromination over polar solvents. In aqueous or highly polar solvents, the phenoxide ion can form, which is even more activated and prone to polysubstitution.[1]
Q3: I am observing an unexpected byproduct that is not a simple polybrominated phenol. What could it be?
A3: In the bromination of 3,4-dimethylphenol (an alternative name for 4,5-dimethylphenol), the formation of a 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienone has been reported.[2] This dienone can be a stable end-product under certain conditions or an intermediate leading to other rearranged products. Its formation is favored by an excess of bromine. To minimize its formation, adhere strictly to the 1:1 stoichiometry of reactants.
Q4: The purification of the crude product is challenging, and I am losing a significant amount of my product during this step. What are the best practices for purification?
A4: Effective purification is crucial for obtaining a high yield of pure 2-Bromo-4,5-dimethylphenol.
-
Recrystallization: This is often the most effective method for purifying the solid product. Suitable solvents for recrystallization include hexane, heptane, or a mixture of petroleum ether and ethyl acetate.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Work-up Procedure: A thorough aqueous work-up is essential to remove acidic byproducts (like HBr) and unreacted starting materials. Washing with a dilute solution of sodium bicarbonate will neutralize any acid, and a sodium thiosulfate wash will remove excess bromine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Polybromination | - Use a 1:1 molar ratio of brominating agent to phenol.- Add the brominating agent slowly at low temperature (0-5 °C).- Use a non-polar solvent like CCl₄ or CHCl₃. |
| Incomplete Reaction | - Increase the reaction time.- Allow the reaction to warm to room temperature after addition.- Ensure the purity of starting materials. | |
| Formation of Dienone Byproduct | - Strictly control the stoichiometry to avoid excess bromine.[2] | |
| Loss during Work-up/Purification | - Optimize the recrystallization solvent system.- Use column chromatography for difficult separations.- Ensure a thorough and careful aqueous work-up. | |
| Multiple Spots on TLC | Mixture of Isomers and Polybrominated Products | - The primary product is expected to be 2-bromo-4,5-dimethylphenol (also known as 6-bromo-3,4-dimethylphenol). Other isomers like 2,5-dibromo-3,4-dimethylphenol and 5,6-dibromo-3,4-dimethylphenol can also form.[2]- Improve selectivity using the recommendations for preventing polybromination. |
| Dark-colored Reaction Mixture | Oxidation or Degradation | - Protect the reaction from light, especially when using bromine.- Ensure the reaction temperature is well-controlled. |
Quantitative Data Summary
The following table summarizes key reaction parameters and their impact on product distribution, based on studies of the bromination of 3,4-dimethylphenol.
| Solvent | Bromine Equivalents | Major Product(s) | Reference |
| Acetic Acid | 1.0 | 6-Bromo-3,4-dimethylphenol (major), 2-Bromo-3,4-dimethylphenol (minor) | [2] |
| Chloroform | 1.0 | 6-Bromo-3,4-dimethylphenol | [2] |
| 10% Aqueous Acetic Acid | 2.0 | 2,6-Dibromo-3,4-dimethylphenol | [2] |
| 10% Aqueous Acetic Acid | >3.0 | 2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dienone | [2] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in 2-Bromo-4,5-dimethylphenol synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Electrophilic substitution with rearrangement. Part 8. Some products of bromination of 3,4-dimethylphenol; a route to substitution meta- to a hydroxy-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-4,5-dimethylphenol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the purification of 2-Bromo-4,5-dimethylphenol by recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of 2-Bromo-4,5-dimethylphenol.
Q1: How do I select an appropriate solvent for recrystallization?
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-Bromo-4,5-dimethylphenol, which has both polar (hydroxyl) and non-polar (aromatic ring, methyl, bromo groups) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective. A good starting point is to test small batches with solvents like ethanol, methanol, or a mixture of ethanol and water. The principle of "like dissolves like" suggests that polar solvents will better dissolve the compound, but a balance is needed for successful recrystallization.[1]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If the compound does not dissolve after adding a reasonable amount of boiling solvent, it may indicate that the chosen solvent is unsuitable. However, first ensure you are using a sufficient volume of solvent and that it is at its boiling point. If it still fails to dissolve, you will need to select a more suitable solvent in which the compound is more soluble at high temperatures.
Q3: I've cooled the solution, but no crystals have formed. What went wrong?
A3: This is a common issue that can arise from two primary causes:
-
Too much solvent was used: If an excessive amount of solvent was added, the solution may not be saturated enough for crystals to form upon cooling. The remedy is to gently boil off some of the solvent to increase the concentration of the compound and then attempt to cool the solution again.
-
The solution is supersaturated: Sometimes, a solution can cool below its saturation point without forming crystals. This can be resolved by inducing crystallization. Try scratching the inside surface of the flask with a glass rod just below the liquid level. The tiny scratches provide a surface for crystal nucleation. Alternatively, if you have a small crystal of the pure compound, you can add it to the solution (a "seed crystal") to initiate crystallization.
Q4: The compound separated as an oil, not as crystals. How can I fix this?
A4: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the compound's melting point. The melting point of 2-Bromo-4,5-dimethylphenol is approximately 78-82°C.[2] If the boiling point of your solvent is near or above this range, oiling out is more likely. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation temperature.
-
Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process, which encourages the formation of crystals instead of oil.
Q5: My final yield of purified crystals is very low. Why did this happen?
A5: A low yield can result from several factors:
-
Using too much solvent: As mentioned in Q3, excess solvent will keep more of your product dissolved even at low temperatures.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some product may be lost on the filter paper.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently (an ice bath can help) and for a long enough duration to maximize crystal formation.
-
Washing with too much cold solvent: While washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities. Using too much or using solvent that is not cold enough can redissolve some of your product.
Q6: The purified crystals are still colored. How can I remove colored impurities?
A6: If the product crystals are colored, it indicates the presence of impurities that co-crystallized. To address this, you can use a decolorizing agent. After dissolving the crude compound in the hot solvent, and before any hot filtration or cooling, add a very small amount of activated charcoal to the solution. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. The charcoal must then be removed by hot gravity filtration before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb your target compound, leading to a lower yield.
Solvent Suitability and Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | [3] |
| Molecular Weight | 201.06 g/mol | [3] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 78-82 °C | [2] |
| Solvent | Type | Predicted Hot Solubility | Predicted Cold Solubility | Comments |
| Water | Polar Protic | Very Low | Insoluble | Unlikely to be a good single solvent due to the non-polar aromatic ring. |
| Hexane | Non-polar | Moderate | Low | May be a suitable solvent. Risk of "oiling out" if cooled too quickly. |
| Toluene | Non-polar | High | Moderate | May not provide a large difference in solubility between hot and cold. |
| Ethanol | Polar Protic | High | Moderate/Low | A good candidate. Often used in a solvent pair with water to reduce cold solubility. |
| Methanol | Polar Protic | High | Moderate/Low | Similar to ethanol; a good candidate.[4] |
| Ethanol/Water | Mixed | High | Low | An excellent candidate system. The compound is dissolved in hot ethanol, and water is added until turbidity persists, then cleared with a little more ethanol. |
Detailed Experimental Protocol
Objective: To purify crude 2-Bromo-4,5-dimethylphenol via recrystallization using an ethanol/water solvent system.
Materials:
-
Crude 2-Bromo-4,5-dimethylphenol
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks (2)
-
Hotplate stirrer
-
Stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and filter paper
-
Vacuum source
-
Watch glass
Procedure:
-
Dissolution: Place the crude 2-Bromo-4,5-dimethylphenol in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil each time.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration (if charcoal was used): If you used charcoal, you must remove it while the solution is hot. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask to remove the charcoal.
-
Crystallization: Add hot deionized water dropwise to the boiling ethanol solution until a persistent cloudiness appears. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.
Process Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the recrystallization process.
Caption: Experimental workflow for the purification of 2-Bromo-4,5-dimethylphenol.
Caption: Troubleshooting guide for common issues in recrystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 22802-39-7 CAS MSDS (2-bromo-4,5-dimethylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Column Chromatography Purification of 2-Bromo-4,5-dimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of "2-Bromo-4,5-dimethylphenol" using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful purification.
Experimental Protocol: Purifying 2-Bromo-4,5-dimethylphenol
This protocol outlines a standard procedure for the purification of 2-Bromo-4,5-dimethylphenol using silica gel column chromatography.
Materials:
-
Crude 2-Bromo-4,5-dimethylphenol
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC chamber
-
UV lamp
-
Capillary tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Begin by determining an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Test various ratios of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.
-
The ideal solvent system will give the desired compound, 2-Bromo-4,5-dimethylphenol, an Rf value of approximately 0.3-0.4.
-
-
Column Packing (Wet Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 2-Bromo-4,5-dimethylphenol in a minimal amount of the eluting solvent or a more polar solvent if necessary for solubility.
-
Carefully apply the dissolved sample onto the top layer of sand using a pipette.
-
Drain the solvent until the sample has been fully adsorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
-
Monitor the separation by periodically collecting small aliquots from the eluting fractions and analyzing them by TLC.
-
-
Analysis and Product Isolation:
-
Identify the fractions containing the pure 2-Bromo-4,5-dimethylphenol using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary
The following table summarizes typical parameters used in the purification of brominated phenols and related compounds, which can serve as a starting point for optimizing the purification of 2-Bromo-4,5-dimethylphenol.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |
| 2-Bromophenol | Silica Gel | 20% Ethyl Acetate in Hexane | 0.44 | [1] |
| 3,5-Dimethylphenol | Silica Gel | 15% Ethyl Acetate in Hexane | 0.58 | [1] |
| 2-Bromo-4,5-methylenedioxyphenol | Not specified | Petroleum ether/ethyl acetate | Not specified | [2] |
Troubleshooting Guide
// Nodes start [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; problem1 [label="Poor or No Separation", fillcolor="#FBBC05", fontcolor="#202124"]; problem2 [label="Compound Stuck on Column", fillcolor="#FBBC05", fontcolor="#202124"]; problem3 [label="Compound Elutes Too Quickly", fillcolor="#FBBC05", fontcolor="#202124"]; problem4 [label="Tailing or Streaking of Bands", fillcolor="#FBBC05", fontcolor="#202124"];
solution1a [label="Optimize Solvent System:\n- Increase polarity gradually (gradient elution).\n- Try a different solvent system (e.g., Toluene/EtOAc).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Check Column Packing:\n- Repack column to ensure it is uniform and free of channels.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2a [label="Increase Solvent Polarity:\n- Flush with a more polar solvent (e.g., higher % of ethyl acetate or methanol).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Consider Compound Stability:\n- Phenols can interact strongly with acidic silica. Consider using neutral alumina or deactivated silica.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3a [label="Decrease Solvent Polarity:\n- Use a less polar eluent (e.g., higher % of hexane).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4a [label="Check for Overloading:\n- Reduce the amount of sample loaded onto the column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4b [label="Improve Sample Loading:\n- Dissolve the sample in a minimal amount of solvent for a narrow band.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4c [label="Acid/Base Interaction:\n- For acidic phenols, consider adding a small amount of acetic acid to the eluent.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> problem1; start -> problem2; start -> problem3; start -> problem4;
problem1 -> solution1a [label="Cause: Incorrect Polarity"]; problem1 -> solution1b [label="Cause: Poor Packing"]; problem2 -> solution2a [label="Cause: High Polarity of Compound"]; problem2 -> solution2b [label="Cause: Strong Adsorption"]; problem3 -> solution3a [label="Cause: Low Polarity of Compound"]; problem4 -> solution4a [label="Cause: Too Much Sample"]; problem4 -> solution4b [label="Cause: Improper Loading"]; problem4 -> solution4c [label="Cause: Analyte-Stationary Phase Interaction"]; }
Caption: Troubleshooting flowchart for common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: My phenolic compound is streaking on the TLC plate and the column. What can I do?
A: Streaking is a common issue with phenolic compounds due to their acidic nature and strong interaction with the silica gel.[3] To mitigate this, you can try adding a small amount of a slightly acidic solvent, like acetic acid, to your mobile phase. Alternatively, using a different stationary phase, such as neutral alumina, can be beneficial.[3]
Q2: I'm not getting good separation between my desired product and an impurity, even though they have different Rf values on TLC.
A: Discrepancies between TLC and column chromatography can occur.[3] Consider the following:
-
Column Overloading: You may be loading too much sample onto the column. Try reducing the amount of crude material.
-
Solvent System: The optimal solvent system for a column is often slightly less polar than what gives good separation on TLC. Try decreasing the polarity of your eluent.
-
Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient elution (gradually increasing the polarity of the solvent) can improve separation.
Q3: My compound seems to have decomposed on the silica gel column. What are my options?
A: Silica gel is acidic and can cause the decomposition of sensitive compounds.[4]
-
Deactivated Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[4]
Q4: How do I choose the right stationary phase for my purification?
A: The choice of stationary phase depends on the properties of your compound.
-
Silica Gel: This is the most common and versatile stationary phase, suitable for a wide range of compounds.[5] It is slightly acidic.
-
Alumina: Available in acidic, neutral, and basic forms. Neutral alumina is often a good choice for separating phenolic compounds to avoid the strong interactions seen with silica gel.[3]
-
Reversed-Phase Silica (C18): This is a non-polar stationary phase used with polar mobile phases. It is typically used in HPLC but can be used in flash chromatography for certain applications.
Q5: What is "dry loading" and when should I use it?
A: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This is particularly useful when your compound is not very soluble in the column's mobile phase. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Workflow
// Nodes start [label="Start: Crude 2-Bromo-4,5-dimethylphenol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. TLC Analysis\n(Select Solvent System)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Prepare Column\n(Wet Slurry Packing)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Load Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Elute Column & Collect Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="5. Monitor Fractions by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="6. Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; step7 [label="7. Solvent Evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Purified Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6 [label="Identify Pure Fractions"]; step6 -> step7; step7 -> end; }
Caption: General workflow for the column chromatography purification process.
References
Technical Support Center: Purification of 2-Bromo-4,5-dimethylphenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from "2-Bromo-4,5-dimethylphenol".
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in a synthesis of 2-Bromo-4,5-dimethylphenol?
A1: The synthesis of 2-Bromo-4,5-dimethylphenol typically involves the electrophilic bromination of 3,4-dimethylphenol. Due to the directing effects of the hydroxyl and methyl groups on the aromatic ring, a mixture of positional isomers can be formed. The primary product is 2-bromo-4,5-dimethylphenol (also known as 6-bromo-3,4-dimethylphenol). Potential isomeric impurities may include other monobrominated isomers where bromine attaches to other available positions on the aromatic ring, as well as di-brominated byproducts if the reaction conditions are not carefully controlled. The separation of these isomers is challenging due to their similar physical and chemical properties.[1]
Q2: What are the recommended primary purification techniques for removing isomeric impurities from 2-Bromo-4,5-dimethylphenol?
A2: The most effective methods for purifying 2-Bromo-4,5-dimethylphenol from its isomeric impurities are recrystallization and column chromatography.[2]
-
Recrystallization: This technique is suitable for purifying solid compounds and relies on the differences in solubility between the desired product and its impurities in a given solvent at different temperatures. Fractional crystallization, a multi-step recrystallization process, can be particularly effective for separating isomers with similar solubilities.[3][4][5]
-
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For bromophenol isomers, both normal-phase and reverse-phase chromatography can be effective.[1][6]
Q3: How can I assess the isomeric purity of my 2-Bromo-4,5-dimethylphenol sample?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for determining the isomeric purity of your sample.[1][7] These methods can separate and quantify the different isomers present, providing a clear picture of the sample's purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling. | - Too much solvent was used.- The cooling process is too slow. | - Boil off some solvent to concentrate the solution and attempt to cool again.[8]- Try scratching the inside of the flask with a glass rod to induce crystallization.[8]- Add a seed crystal of pure 2-Bromo-4,5-dimethylphenol. |
| "Oiling out" instead of crystallization. | - The compound is coming out of solution at a temperature above its melting point.- The presence of significant impurities is depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and cool more slowly.[8]- Try a different solvent system with a lower boiling point.[9]- Consider a preliminary purification step by column chromatography to remove some impurities.[10] |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[9]- Cool the filtrate in an ice bath to maximize crystal precipitation.[9]- Concentrate the mother liquor and cool again to obtain a second crop of crystals.[9] |
| Poor separation of isomers. | - The solubilities of the isomers are very similar in the chosen solvent. | - Attempt fractional crystallization, where the crystallization process is repeated multiple times.[3]- Experiment with different solvent systems, including mixed solvents, to find a system with better selectivity.[11][12][13] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomeric peaks (co-elution). | - The chosen mobile phase does not provide sufficient selectivity.- The column is overloaded. | - Optimize the solvent system. For normal phase, try different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). For reverse phase, adjust the ratio of water and an organic modifier (e.g., acetonitrile or methanol).[1][6]- Use a longer column or a column with a different stationary phase (e.g., phenyl-hexyl for reverse phase) to enhance selectivity.[1][14]- Reduce the amount of sample loaded onto the column. |
| Peak tailing. | - Interaction of the phenolic hydroxyl group with active sites on the silica gel.- The sample is overloading the column. | - Add a small amount of a polar modifier, like acetic acid or triethylamine (depending on the nature of the stationary phase), to the eluent to mask active sites.[1]- Reduce the sample concentration or injection volume.[1] |
| Irreproducible retention times. | - Changes in the mobile phase composition.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent after each run. |
Experimental Protocols
Recrystallization Protocol for 2-Bromo-4,5-dimethylphenol
This is a general protocol that should be optimized for your specific crude material.
1. Solvent Selection:
-
Test the solubility of a small amount of your crude 2-Bromo-4,5-dimethylphenol in various solvents at room and elevated temperatures.
-
Ideal solvents will dissolve the compound well when hot but poorly when cold.
-
Promising single solvents for phenolic compounds include toluene, ethanol, and methanol.
-
Mixed solvent systems like ethanol/water or hexane/ethyl acetate can also be effective.[9]
2. Procedure:
-
Dissolve the crude 2-Bromo-4,5-dimethylphenol in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol for 2-Bromo-4,5-dimethylphenol
This protocol is a starting point and should be optimized based on TLC analysis.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for normal-phase chromatography of phenolic compounds.
-
Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The ideal eluent should give a retention factor (Rf) of ~0.2-0.3 for the desired product and show good separation from impurities.
2. Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
3. Sample Loading:
-
Dissolve the crude 2-Bromo-4,5-dimethylphenol in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure 2-Bromo-4,5-dimethylphenol and remove the solvent by rotary evaporation.
Data Presentation
Table 1: Suggested Recrystallization Solvents for Phenolic Compounds
| Solvent/Solvent System | Polarity | Notes |
| Toluene | Non-polar | Good for many aromatic compounds. |
| Hexane/Ethyl Acetate | Non-polar/Polar aprotic | A common mixed solvent system offering tunable polarity.[11][13] |
| Ethanol/Water | Polar protic | Effective for compounds with some water solubility at high temperatures.[13] |
| Methanol | Polar protic | Similar to ethanol, but with higher polarity. |
Table 2: Starting Conditions for Chromatographic Separation of Bromophenol Isomers
| Parameter | Normal-Phase Chromatography | Reverse-Phase HPLC |
| Stationary Phase | Silica Gel | C18 or Phenyl-Hexyl[1][14] |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Acetonitrile/Water or Methanol/Water gradient[1][6] |
| Detection | UV (e.g., 280 nm) | UV (e.g., 280 nm) |
Visualizations
Caption: Recrystallization workflow for 2-Bromo-4,5-dimethylphenol.
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rcprocess.se [rcprocess.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Common side reactions in the synthesis of "2-Bromo-4,5-dimethylphenol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,5-dimethylphenol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-Bromo-4,5-dimethylphenol in a question-and-answer format.
Issue 1: Low Yield of 2-Bromo-4,5-dimethylphenol
-
Question: My reaction is resulting in a low yield of the desired 2-Bromo-4,5-dimethylphenol. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. A systematic evaluation of your reaction parameters is crucial. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of the starting material, 4,5-dimethylphenol.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary. Ensure the brominating agent is active and added in the correct stoichiometric amount.
-
-
Suboptimal Temperature: The reaction temperature can significantly impact the reaction rate and selectivity.
-
Solution: For bromination of phenols, temperatures are often kept low to control selectivity. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be done cautiously to avoid increased side product formation.
-
-
Poor Quality of Reagents: The purity of the starting material (4,5-dimethylphenol) and the brominating agent are critical.
-
Solution: Ensure the 4,5-dimethylphenol is free from isomeric impurities. Use a fresh or properly stored brominating agent.
-
-
Issue 2: Formation of Multiple Products (Side Reactions)
-
Question: My final product is a mixture containing significant amounts of byproducts. How can I minimize these side reactions?
-
Answer: The formation of multiple products is a common challenge in the bromination of activated aromatic rings like phenols. The primary side reactions include over-bromination and the formation of isomeric products.
-
Over-bromination: The most common side reaction is the formation of di-brominated products, such as 2,6-Dibromo-4,5-dimethylphenol. The product, 2-Bromo-4,5-dimethylphenol, is itself an activated ring and can react further with the brominating agent.
-
Solution:
-
Control Stoichiometry: Use a precise molar ratio of the brominating agent to the 4,5-dimethylphenol (typically a 1:1 ratio or a slight excess of the phenol).
-
Slow Addition: Add the brominating agent slowly and at a controlled temperature to avoid localized high concentrations.
-
Continuous Flow Chemistry: If available, continuous flow reactors can minimize contact time between the product and the brominating agent, thus reducing over-bromination.
-
-
-
Isomeric Byproducts: While the hydroxyl group is a strong ortho, para-director, and the methyl groups also direct ortho and para, bromination at other positions on the ring can occur, though typically to a lesser extent.
-
Solution: The choice of solvent and brominating agent can influence regioselectivity. Non-polar solvents may favor the desired isomer. Milder brominating agents, such as N-bromosuccinimide (NBS), may offer better selectivity compared to elemental bromine.
-
-
Oxidative Degradation: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts, especially in the presence of air or certain metals.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to isolate pure 2-Bromo-4,5-dimethylphenol from the reaction mixture. What purification strategies are most effective?
-
Answer: The purification of 2-Bromo-4,5-dimethylphenol can be challenging due to the similar physical properties of the starting material and potential byproducts.
-
Removal of Unreacted Starting Material: 4,5-dimethylphenol has a different polarity compared to the brominated product.
-
Solution: Column chromatography on silica gel is often effective. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the separation of the more polar phenol from the less polar brominated product.
-
-
Separation from Di-brominated Byproducts: Di-brominated products are typically less polar than the mono-brominated product.
-
Solution: Careful column chromatography should also be effective here. Recrystallization can also be a powerful purification technique. Experiment with different solvent systems (e.g., ethanol/water, hexanes, or toluene) to find conditions where the desired product crystallizes out, leaving the impurities in the mother liquor.
-
-
Oily Product After Recrystallization: The product may not crystallize and instead form an oil.
-
Solution: This can be due to the presence of impurities or a low melting point. Try triturating the oil with a cold, non-polar solvent like hexanes to induce solidification. Ensure the product is thoroughly dry.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common side product in the synthesis of 2-Bromo-4,5-dimethylphenol?
-
A1: The most common side product is the di-brominated species, 2,6-Dibromo-4,5-dimethylphenol, which arises from the further bromination of the desired product.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes) to distinguish between the starting material, the product, and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed quantitative information on the composition of the reaction mixture.
-
-
Q3: What are the ideal reaction conditions to maximize the yield of the desired product?
-
A3: Ideal conditions often involve slow addition of the brominating agent at a controlled low temperature (e.g., 0-5 °C) in a suitable solvent like dichloromethane or chloroform. A continuous bromination process, if feasible, can significantly improve selectivity and yield by minimizing side reactions.
-
-
Q4: My reaction mixture has turned dark. What does this indicate?
-
A4: A dark coloration often suggests oxidative degradation of the phenol. This can lead to the formation of colored byproducts. While minor discoloration may not always impact the final yield after purification, it is a sign that the reaction should be protected from air and light.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the bromination of phenols, providing a comparative overview. Note that yields and byproduct formation are highly dependent on specific experimental conditions. Data for the closely related bromination of p-cresol is included to provide context.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product | Main Byproduct | Product Yield (%) | Byproduct Percentage (%) |
| p-Cresol | Bromine | Methylene Chloride | -5 to 0 | 2-Bromo-4-methylphenol | 2,6-Dibromo-4-methylphenol | 95.03 | 2.38 |
| p-Cresol (Continuous) | Bromine | Chloroform | -15 to 30 | 2-Bromo-4-methylphenol | 2,6-Dibromo-4-methylphenol | 99.71 | 0.20 |
Experimental Protocols
Synthesis of 2-Bromo-4,5-dimethylphenol via Bromination of 4,5-dimethylphenol
This protocol provides a general method for the synthesis of 2-Bromo-4,5-dimethylphenol.
Materials:
-
4,5-dimethylphenol
-
Bromine
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,5-dimethylphenol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 equivalent) in anhydrous dichloromethane. Add the bromine solution dropwise to the stirred solution of 4,5-dimethylphenol over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add 10% sodium thiosulfate solution to quench any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to isolate the desired 2-Bromo-4,5-dimethylphenol.
Visualizations
Effect of solvent and temperature on "2-Bromo-4,5-dimethylphenol" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4,5-dimethylphenol. The information is presented in a clear question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 2-Bromo-4,5-dimethylphenol?
The main challenges in the synthesis of 2-Bromo-4,5-dimethylphenol from 4,5-dimethylphenol are controlling the regioselectivity and preventing over-bromination. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, which can lead to the formation of isomeric byproducts (e.g., 3-bromo-4,5-dimethylphenol) and polybrominated species (e.g., 2,6-dibromo-4,5-dimethylphenol).
Q2: Which brominating agent is most suitable for this synthesis?
For selective monobromination, milder brominating agents are generally preferred over elemental bromine (Br₂). N-Bromosuccinimide (NBS) is a common choice as it provides a low concentration of bromine in the reaction mixture, which helps to control the reaction and minimize side products.[1][2]
Q3: How does temperature affect the regioselectivity of the bromination?
Lower reaction temperatures generally favor higher selectivity. Electrophilic aromatic brominations can be conducted at temperatures ranging from 0°C to room temperature to improve the ratio of the desired ortho-isomer over the para-isomer and reduce the formation of polybrominated byproducts.
Q4: What is the role of the solvent in this reaction?
The solvent plays a crucial role in the bromination of phenols.[3] The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. Chlorinated solvents have been observed to favor high ortho:para ratios in some phenol brominations.[3] Common solvents for this type of reaction include acetonitrile, dichloromethane, and acetic acid.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 2-Bromo-4,5-dimethylphenol
-
Question: My reaction is resulting in a low yield of the target compound. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.
-
Suboptimal Temperature: If the temperature is too low, the reaction rate may be very slow. A modest increase in temperature can improve the reaction rate, but this must be balanced with the potential for reduced selectivity.
-
Degradation of Product: The product may be sensitive to the workup conditions. Ensure that the workup procedure is performed promptly and under appropriate pH conditions.
-
Loss during Purification: Significant loss of product can occur during purification steps. Optimize your recrystallization or column chromatography procedure to minimize losses.
-
Issue 2: Formation of Multiple Isomers
-
Question: I am obtaining a mixture of brominated isomers instead of the desired 2-bromo product. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity is a common challenge. Consider the following strategies:
-
Choice of Brominating Agent: If you are using elemental bromine, switch to a milder reagent like N-Bromosuccinimide (NBS).
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C) to favor the kinetic product, which is often the ortho-isomer.
-
Solvent Effects: The choice of solvent can influence the ortho:para ratio. Experiment with different solvents, such as methanol with a catalytic amount of para-toluenesulfonic acid (p-TsOH), which has been shown to promote ortho-bromination in other phenolic compounds.[4][5][6]
-
Catalyst: The use of certain catalysts, such as ammonium salts, has been reported to enhance ortho-selectivity in phenol halogenations.
-
Issue 3: Presence of Polybrominated Byproducts
-
Question: My final product is contaminated with di- and tri-brominated species. How can I prevent this?
-
Answer: Polybromination occurs because the monobrominated product is still activated towards further electrophilic substitution. To minimize this:
-
Stoichiometry: Use a strict 1:1 stoichiometry of the brominating agent to the 4,5-dimethylphenol. Adding the brominating agent slowly and in a controlled manner can prevent localized excesses that lead to over-bromination.
-
Milder Conditions: Employ a less reactive brominating agent and lower reaction temperatures.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction of the desired product.
-
Data Presentation
The following tables summarize the expected qualitative effects of solvent and temperature on the synthesis of 2-Bromo-4,5-dimethylphenol, based on general principles of phenol bromination and data from analogous reactions.
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Expected Effect on Ortho/Para Ratio | Rationale |
| Dichloromethane | May favor ortho-bromination | Chlorinated solvents have been shown to promote higher ortho:para ratios in phenol bromination.[3] |
| Acetonitrile | Moderate ortho-selectivity | A common polar aprotic solvent for these reactions. |
| Methanol (with p-TsOH) | High ortho-selectivity | Has been demonstrated to be effective for selective ortho-bromination of other phenols.[4][5][6] |
| Acetic Acid | Variable, may produce mixtures | Can act as both a solvent and a catalyst, but may not offer high selectivity. |
Table 2: Effect of Temperature on Reaction Outcome
| Temperature | Effect on Reaction Rate | Effect on Selectivity (ortho vs. para) | Effect on Polybromination |
| Low (e.g., 0°C) | Slower | Generally Higher | Lower |
| Room Temperature | Moderate | Moderate | Moderate |
| Elevated | Faster | Generally Lower | Higher |
Table 3: Reported Yield for a Structurally Similar Compound
| Substrate | Brominating Agent/System | Solvent | Temperature | Product | Yield |
| 3,4-Dimethylphenol | PIDA–AlBr₃ | Not Specified | Not Specified | 6-Bromo-3,4-dimethylphenol | 30% |
Experimental Protocols
Protocol 1: Ortho-Selective Bromination using NBS
This protocol is a representative method for the ortho-selective bromination of 4,5-dimethylphenol using N-Bromosuccinimide (NBS) and a catalytic amount of para-toluenesulfonic acid (p-TsOH) in methanol, adapted from procedures for similar phenolic substrates.[4][5][6]
Materials:
-
4,5-Dimethylphenol
-
N-Bromosuccinimide (NBS)
-
para-Toluenesulfonic acid (p-TsOH)
-
Methanol (ACS Grade)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethylphenol (1.0 eq) and p-TsOH (0.1 eq) in methanol.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add NBS (1.0 eq) portion-wise over 15-20 minutes while stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Workup: Remove the methanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel. Separate the layers, and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Bromo-4,5-dimethylphenol.
Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 2-Bromo-4,5-dimethylphenol.
Diagram 2: Troubleshooting Logic for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity in the synthesis.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol - Google Patents [patents.google.com]
- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the right brominating agent for "2-Bromo-4,5-dimethylphenol" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Bromo-4,5-dimethylphenol, with a focus on selecting the appropriate brominating agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing 2-Bromo-4,5-dimethylphenol?
The primary challenges in the bromination of 4,5-dimethylphenol are controlling regioselectivity and preventing polysubstitution. The hydroxyl and methyl groups are both activating, ortho-, para-directing groups, which can lead to the formation of multiple products. The key is to select a brominating agent and reaction conditions that favor mono-bromination at the desired C2 position.
Q2: How does the choice of brominating agent affect the outcome of the reaction?
The reactivity of the brominating agent is a critical factor. Highly reactive agents like bromine water can lead to rapid, uncontrolled reactions and the formation of polybrominated byproducts.[1] Milder agents, such as N-bromosuccinimide (NBS), offer better control over the reaction, leading to higher yields of the desired mono-brominated product.[1]
Q3: What is the role of the solvent in this bromination reaction?
The solvent plays a crucial role in modulating the reactivity of the brominating agent and influencing regioselectivity. Polar, protic solvents like water and acetic acid can enhance the electrophilicity of bromine, potentially leading to over-bromination.[1] Non-polar solvents such as chloroform or carbon tetrachloride can help to temper the reactivity and improve the selectivity for mono-bromination.[2]
Q4: Can temperature be used to control the reaction?
Yes, temperature is a key parameter for controlling the reaction rate and selectivity. Lowering the reaction temperature can help to minimize the formation of unwanted side products by slowing down the reaction and allowing for better control over the addition of the brominating agent.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or no yield of 2-Bromo-4,5-dimethylphenol | 1. Inactive Brominating Agent: N-bromosuccinimide (NBS) can degrade over time. 2. Insufficient Activation: The reaction conditions may not be optimal for the chosen brominating agent. 3. Reaction Not Initiated: For some bromination reactions, an initiator may be required. | 1. Use freshly recrystallized NBS for best results. 2. If using NBS, consider adding a catalytic amount of a weak acid or a catalyst like ammonium acetate to enhance reactivity. 3. For radical brominations, ensure an appropriate initiator (e.g., AIBN or light) is used. |
| Formation of Polybrominated Byproducts (e.g., 2,6-Dibromo-4,5-dimethylphenol) | 1. Highly Reactive Brominating Agent: Using elemental bromine (Br₂) in a polar solvent can lead to multiple brominations. 2. Excess Brominating Agent: Adding too much of the brominating agent. 3. High Reaction Temperature: Elevated temperatures can increase the reaction rate and lead to over-bromination. | 1. Switch to a milder brominating agent like NBS. 2. Use a stoichiometric amount (or a slight excess) of the brominating agent and add it slowly to the reaction mixture. 3. Perform the reaction at a lower temperature (e.g., 0-5 °C).[2] |
| Formation of the wrong isomer (e.g., 3-Bromo-4,5-dimethylphenol) | 1. Lack of Regiocontrol: The reaction conditions may not favor bromination at the C2 position. 2. Steric Hindrance: While less of an issue for the C2 position in this substrate, steric factors can influence regioselectivity. | 1. The choice of solvent can influence regioselectivity. Non-polar solvents often favor para-substitution, but since the para position is blocked, careful solvent selection is still important. 2. Consider using a bulkier brominating agent or a catalyst that can direct the substitution to the desired position. |
| Reaction is too slow or does not go to completion | 1. Low Reaction Temperature: While good for selectivity, very low temperatures can significantly slow down the reaction. 2. Insufficiently Reactive Brominating Agent: The chosen agent may not be reactive enough under the selected conditions. | 1. Gradually increase the reaction temperature while monitoring for the formation of side products by TLC. 2. If using a mild agent like NBS, consider adding a catalyst or switching to a slightly more reactive system. |
Data Presentation: Comparison of Brominating Agents
Disclaimer: The following data is compiled from literature on the bromination of structurally similar phenols, including 3,4-dimethylphenol and 4,5-methylenedioxyphenol, and is intended to be representative. Actual yields and reaction times may vary for 4,5-dimethylphenol.
| Brominating Agent | Solvent | Typical Temperature | Typical Reaction Time | Reported Yield (for similar substrates) | Key Advantages | Key Disadvantages |
| Bromine (Br₂) / Acetic Acid | Glacial Acetic Acid | 15-25 °C | 1-3 hours | ~80-90% | High reactivity, readily available. | Can be difficult to control, risk of polysubstitution, corrosive.[3] |
| N-Bromosuccinimide (NBS) | Chloroform / Dichloromethane | 0-25 °C | 3-8 hours | >90% | Milder, more selective, easier to handle than Br₂.[2] | Slower reaction times, requires pure reagent. |
| PIDA / AlBr₃ | Acetonitrile | 23 °C | Not specified | ~30% (for ortho-bromination of 3,4-dimethylphenol) | Mild conditions, novel reagent system.[4] | Lower yield for ortho-bromination, less common reagents.[4] |
Experimental Protocols
Protocol 1: Bromination using Bromine in Glacial Acetic Acid
This protocol is adapted from the synthesis of the structurally similar 2-Bromo-4,5-methylenedioxyphenol.[3]
Materials:
-
4,5-dimethylphenol
-
Glacial Acetic Acid
-
Bromine
-
Ice-cold water
Procedure:
-
Dissolve 4,5-dimethylphenol (1 equivalent) in glacial acetic acid.
-
In a separate flask, prepare a solution of bromine (0.9 equivalents) in glacial acetic acid.
-
Slowly add the bromine solution to the phenol solution while maintaining the temperature between 15-25 °C.
-
After the addition is complete, pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and wash with water to remove residual acetic acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on a general method for the regioselective bromination of phenols.
Materials:
-
4,5-dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Chloroform or Dichloromethane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4,5-dimethylphenol (1 equivalent) in chloroform or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any remaining NBS.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Decision-Making Workflow for Brominating Agent Selection
Caption: A decision-making workflow for selecting the appropriate brominating agent.
Experimental Workflow for Regioselective Bromination
Caption: Step-by-step workflow for a typical regioselective bromination experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-4,5-dimethylphenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Bromo-4,5-dimethylphenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in overcoming common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-Bromo-4,5-dimethylphenol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of side products (e.g., dibrominated species).[1] - Loss of product during workup or purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Carefully control the stoichiometry of the brominating agent (ideally 1.0 to 1.05 mole equivalents).[2] - Maintain the recommended reaction temperature to improve selectivity.[1][3] - Optimize purification methods to minimize loss. |
| Formation of Multiple Products (Poor Selectivity) | - The hydroxyl group is highly activating, leading to polysubstitution.[4] - Reaction temperature is too high. - Incorrect choice of solvent or brominating agent.[5] | - Use a less polar solvent like carbon tetrachloride or chloroform to reduce the reactivity of the brominating agent.[1][2][5] - Maintain a low reaction temperature (e.g., -10°C to 5°C).[1][2] - Consider using a milder brominating agent such as N-bromosuccinimide (NBS).[4] |
| Product is an Oil and Fails to Crystallize | - Presence of impurities. - Residual solvent. - The product may have a low melting point, exacerbated by impurities. | - Re-purify the product using column chromatography. - Try triturating the oil with a non-polar solvent like cold hexane to induce solidification.[6] - Ensure the product is thoroughly dried under a high vacuum to remove all traces of solvent.[6] |
| Discolored Product (Pinkish or Brown) | - Oxidation of the phenol. - Contact with incompatible materials (e.g., rubber or cork) during distillation.[7] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use all-glass apparatus for distillation.[7] - Purify the product by recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing 2-Bromo-4,5-dimethylphenol?
A1: The most common side reaction is the formation of di-brominated byproducts, such as 2,6-dibromo-4,5-dimethylphenol. This occurs because the hydroxyl group on the phenol ring is strongly activating, making the aromatic ring susceptible to further electrophilic attack.[1][4]
Q2: How can I control the regioselectivity to favor the formation of the 2-bromo isomer?
A2: The ortho-position to the hydroxyl group is electronically favored for bromination. To achieve high regioselectivity, it is crucial to control the reaction conditions. Using a non-polar solvent and maintaining a low temperature can help improve selectivity.[5] Careful addition of the brominating agent is also key.
Q3: What are the best solvents for the bromination of 4,5-dimethylphenol?
A3: The choice of solvent is critical for controlling the reaction.[4] Non-polar aprotic solvents like carbon tetrachloride, chloroform, or dichloromethane are often preferred as they can moderate the reactivity of the brominating agent and improve selectivity for mono-bromination.[1][2][5] Glacial acetic acid has also been used.[8]
Q4: What purification techniques are most effective for isolating 2-Bromo-4,5-dimethylphenol?
A4: Common purification methods include recrystallization and distillation under reduced pressure.[7][8] For recrystallization, a solvent system like petroleum ether/ethyl acetate or cyclohexane can be effective.[8] If isomers are difficult to separate by recrystallization, column chromatography on silica gel is a recommended alternative.
Q5: How does temperature affect the bromination reaction?
A5: Temperature plays a significant role in the selectivity of the reaction. Lower temperatures, often in the range of -10°C to 30°C, are generally preferred to minimize the formation of poly-brominated side products.[1][2][3] Highly exothermic reactions require careful temperature management to prevent runaways and reduce byproduct formation.[9]
Experimental Protocols
Protocol 1: Bromination of 4,5-Dimethylphenol using Bromine in Glacial Acetic Acid
This protocol is adapted from a similar phenolic bromination.[8]
Materials:
-
4,5-Dimethylphenol
-
Bromine
-
Glacial Acetic Acid
-
Ice-cold water
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 4,5-dimethylphenol in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath to maintain a temperature between 15°C and 25°C.
-
Prepare a solution of bromine in glacial acetic acid and add it to the dropping funnel.
-
Slowly add the bromine solution to the stirred solution of 4,5-dimethylphenol, ensuring the temperature remains within the specified range.
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under a vacuum.
-
For further purification, recrystallize the product from a mixture of petroleum ether and ethyl acetate.[8]
Protocol 2: Bromination of 4-Methylphenol (p-Cresol) in a Non-polar Solvent
This protocol is based on general methods for selective phenol bromination.[2][7]
Materials:
-
4-Methylphenol (p-cresol)
-
Bromine
-
Carbon Tetrachloride (or other suitable non-polar solvent)
-
Aqueous sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve p-cresol in carbon tetrachloride in a flask protected from light.
-
Cool the solution to a temperature between -5°C and 10°C.[2]
-
Slowly add a solution of bromine in carbon tetrachloride to the cooled p-cresol solution over several hours. The molar ratio of bromine to p-cresol should be approximately 1.0 to 1.05.[2]
-
Maintain the reaction mixture at this temperature for an additional 3-5 hours after the addition is complete, monitoring the reaction by GC.[2]
-
Once the starting material is consumed, purge the reaction mixture with nitrogen to remove dissolved HBr.[2]
-
Wash the organic layer with water and then with an aqueous sodium bicarbonate solution to neutralize any remaining acid.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.[2]
-
The product can be further purified by vacuum distillation or recrystallization.
Data Summary
Reaction Conditions for Bromination of Phenols
| Starting Material | Brominating Agent | Solvent | Temperature | Selectivity/Purity | Reference |
| 4-Methylphenol | Bromine | Methylene Chloride/Chloroform | -5 to 10°C | - | [2] |
| 4-Methylphenol | Bromine | Dichloroethane/Chloroform | -10 to -5°C | Selectivity ~95% | [1] |
| 4-Methylphenol | Bromine | Methane Sulfonic Acid | 25-30°C | Purity >87% | [2] |
| Phenol | Bromine | Carbon Disulfide | < 5°C | Yield 80-84% | [7] |
| 4,5-Methylenedioxyphenol | Bromine | Glacial Acetic Acid | 15 to 25°C | - | [8] |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-Bromo-4,5-dimethylphenol.
Troubleshooting Logic for Poor Reaction Selectivity
Caption: Decision-making diagram for troubleshooting poor selectivity in the bromination reaction.
References
- 1. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 3. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and GC Analysis for Purity Determination of 2-Bromo-4,5-dimethylphenol
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 2-Bromo-4,5-dimethylphenol, a key building block in various synthetic pathways. We present detailed experimental protocols and supporting data to facilitate an informed decision on the most suitable analytical method for your specific needs.
Introduction
2-Bromo-4,5-dimethylphenol is a substituted phenol that is solid at room temperature. The choice between HPLC and GC for its purity analysis depends on several factors, including the volatility of the analyte and its potential impurities, thermal stability, and the desired level of sensitivity and resolution. While GC is a common technique for the analysis of volatile and semi-volatile compounds like phenols, HPLC offers a versatile alternative for non-volatile or thermally labile substances.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation and quantification of compounds in a liquid mobile phase. For 2-Bromo-4,5-dimethylphenol, a reversed-phase HPLC method is proposed, which is well-suited for moderately polar compounds.
Experimental Protocol: HPLC
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Gas Chromatography (GC) Method
GC is a highly efficient separation technique for volatile and thermally stable compounds. Given that chemical suppliers often use GC for the purity assessment of 2-Bromo-4,5-dimethylphenol, it is a well-established method for this analyte. An underivatized method with Flame Ionization Detection (FID) is presented here.
Experimental Protocol: GC
| Parameter | Condition |
| Instrumentation | Gas Chromatograph with FID |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (50:1) |
| Oven Program | 100°C (hold 2 min) to 250°C at 10°C/min (hold 5 min) |
| Detector Temperature | 300°C |
| Injection Volume | 1 µL |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Head-to-Head Comparison
The choice between HPLC and GC for the purity analysis of 2-Bromo-4,5-dimethylphenol involves a trade-off between different performance aspects.
Data Presentation
Below is a summary of hypothetical quantitative data obtained from the analysis of a batch of 2-Bromo-4,5-dimethylphenol using both HPLC and GC methods.
Table 1: HPLC Purity Analysis Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.2 | Unknown Impurity |
| 2 | 8.2 | 99.5 | 2-Bromo-4,5-dimethylphenol |
| 3 | 9.1 | 0.3 | Isomeric Impurity |
Table 2: GC Purity Analysis Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 5.1 | 0.1 | 4,5-Dimethylphenol |
| 2 | 10.7 | 99.7 | 2-Bromo-4,5-dimethylphenol |
| 3 | 12.3 | 0.2 | Dibromo-4,5-dimethylphenol |
Performance Characteristics
| Feature | HPLC | GC |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility. |
| Sample Volatility | Not required. | Required. |
| Derivatization | Generally not necessary for phenols. | May be required for polar phenols to improve peak shape and volatility, but often not necessary for underivatized analysis with modern columns. |
| Speed | Analysis times can be longer, typically in the range of 10-30 minutes.[1] | Faster analysis times are often achievable, typically under 20 minutes.[1] |
| Resolution | Excellent resolution for a wide range of compounds. | High-resolution capillary columns provide excellent separation of volatile compounds. |
| Sensitivity | Dependant on the detector; UV detectors offer good sensitivity for aromatic compounds. | FID provides high sensitivity for organic compounds. |
| Potential Issues | Solvent purity and disposal can be a concern. | Thermal degradation of labile compounds in the hot injector. |
Conclusion
Both HPLC and GC are suitable methods for the purity determination of 2-Bromo-4,5-dimethylphenol. The choice of method will depend on the specific requirements of the laboratory and the anticipated impurities.
-
GC-FID is a robust, sensitive, and often faster method for this particular analyte, especially given its volatility. It is a well-established technique for phenol analysis and is frequently used by manufacturers for quality control.
-
HPLC-UV offers a valuable alternative, particularly when dealing with thermally sensitive impurities or when a non-destructive technique is preferred. It also avoids the potential for thermal degradation in the GC inlet.
For routine quality control of 2-Bromo-4,5-dimethylphenol, GC-FID is a highly recommended and widely accepted method. HPLC serves as an excellent orthogonal technique for method validation and for the analysis of complex samples that may contain non-volatile impurities.
Visualizations
References
Structural Elucidation of 2-Bromo-4,5-dimethylphenol: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural confirmation of 2-Bromo-4,5-dimethylphenol. While both techniques are powerful tools in chemical analysis, they provide distinct and complementary information. This document outlines the expected data from each technique, offers detailed experimental protocols, and includes a comparative analysis with a structurally similar compound to aid in the characterization of substituted phenols.
Data Presentation: Spectroscopic and Spectrometric Data
The structural confirmation of 2-Bromo-4,5-dimethylphenol (C₈H₉BrO, Molecular Weight: 201.06 g/mol ) relies on the interpretation of its spectroscopic and spectrometric data.[1] The following tables summarize the key data points obtained from Mass Spectrometry for the target compound and ¹H and ¹³C NMR data for the closely related compound, 2-Bromo-4-methylphenol, which serves as a valuable comparative reference.
Table 1: Mass Spectrometry Data for 2-Bromo-4,5-dimethylphenol [1]
| Property | Value | Interpretation |
| Molecular Ion [M]⁺ | m/z 200 | Corresponds to the molecular weight of the compound with the ⁷⁹Br isotope. |
| [M+2]⁺ | m/z 202 | The presence of an isotopic peak with approximately equal intensity to the molecular ion peak confirms the presence of one bromine atom (⁸¹Br isotope). |
| Major Fragments | m/z 121, 101 | These fragments can provide insights into the structure of the molecule by indicating stable daughter ions formed during fragmentation. For instance, the loss of a bromine atom (M-Br) and subsequent rearrangements would lead to these smaller charged species. |
Table 2: ¹H NMR Spectral Data for 2-Bromo-4-methylphenol (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.27 | s | 1H | Ar-H |
| 7.01 | d, J = 8.25 Hz | 1H | Ar-H |
| 6.90 | d, J = 8.24 Hz | 1H | Ar-H |
| 5.37 | s | 1H | -OH |
| 2.27 | s | 3H | -CH₃ |
Table 3: ¹³C NMR Spectral Data for 2-Bromo-4-methylphenol (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 150.03 | C-OH |
| 132.12 | Ar-C |
| 131.41 | Ar-C |
| 129.77 | Ar-C |
| 115.74 | Ar-C |
| 109.83 | C-Br |
| 20.19 | -CH₃ |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate structural analysis. The following are standard protocols for NMR and MS analysis of phenolic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified 2-Bromo-4,5-dimethylphenol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Mass Spectrometry (MS)
-
Sample Introduction (using Gas Chromatography - GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column (e.g., DB-5ms).
-
-
Ionization (Electron Ionization - EI):
-
As the sample elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the structural confirmation of an organic compound like 2-Bromo-4,5-dimethylphenol using a combination of NMR and MS techniques.
Caption: Workflow for Structural Confirmation by NMR and MS.
References
Comparative study of "2-Bromo-4,5-dimethylphenol" with other brominated phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Bromo-4,5-dimethylphenol with other notable brominated phenols. The information presented herein is intended to support research and development efforts by offering a side-by-side look at their chemical properties, synthesis, and biological activities, supported by available experimental data.
Physicochemical Properties
The physicochemical properties of brominated phenols are crucial in determining their behavior in biological and environmental systems. These properties are influenced by the number and position of bromine atoms and other substituents on the phenol ring.
| Property | 2-Bromo-4,5-dimethylphenol | 4-Bromophenol | 2,4-Dibromophenol | 2,4,6-Tribromophenol | Pentabromophenol |
| CAS Number | 22802-39-7[1] | 106-41-2 | 615-58-7 | 118-79-6 | 608-71-9 |
| Molecular Formula | C8H9BrO[1] | C6H5BrO | C6H4Br2O | C6H3Br3O | C6HBr5O |
| Molecular Weight | 201.06 g/mol [1] | 173.01 g/mol | 251.90 g/mol | 330.80 g/mol | 488.60 g/mol |
| Melting Point (°C) | 80-82[2] | 63-66 | 37-40 | 92-95 | 225-227 |
| Boiling Point (°C) | 244.5 ± 35.0[3] | 235-236 | 240 | 244 | 311 |
| **LogP (Octanol/Water) | 3.12 (Predicted)[1] | 2.59 | 3.22 | 3.84 | 5.25 |
| Water Solubility | Low | Slightly soluble | Low | Low | Very Low |
Synthesis of Brominated Phenols
The primary method for synthesizing brominated phenols is through the electrophilic aromatic substitution of a phenol with a brominating agent. The regioselectivity of the bromination is influenced by the directing effects of the hydroxyl group and other substituents on the aromatic ring, as well as the reaction conditions.
Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethylphenol
This protocol describes the synthesis of 2-Bromo-4,5-dimethylphenol via the direct bromination of 3,4-dimethylphenol.
Materials:
-
3,4-Dimethylphenol
-
Molecular Bromine (Br2) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Dichloromethane, Acetic Acid)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,4-dimethylphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., Bromine in the same solvent) dropwise to the stirred solution of the phenol.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 2-Bromo-4,5-dimethylphenol.
Logical Relationship for Synthesis
Caption: General workflow for the synthesis of 2-Bromo-4,5-dimethylphenol.
Comparative Biological Activity
Brominated phenols exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The activity is generally observed to increase with the number of bromine substitutions.
Toxicity
The toxicity of brominated phenols is a significant consideration. The following table summarizes available acute toxicity data for some brominated phenols against the freshwater crustacean Daphnia magna.
| Compound | Test Organism | Endpoint | Result (mg/L) |
| 2,4-Dibromophenol | Daphnia magna | 48h EC50 | 2.17[4] |
| 2,6-Dibromophenol | Daphnia magna | 48h EC50 | 2.78[4] |
| 2,4,6-Tribromophenol | Daphnia magna | 48h EC50 | 1.57[4] |
A Quantitative Structure-Activity Relationship (QSAR) study on the acute toxicity of halogenated phenols to Tetrahymena pyriformis reported a pIC50 value of 1.167 for 4-bromo-2,6-dimethylphenol, an isomer of 2-bromo-4,5-dimethylphenol.[5] This suggests that dimethylated bromophenols possess notable biological activity.
Anticancer Activity
While specific anticancer data for 2-Bromo-4,5-dimethylphenol is limited, derivatives of bromophenols have shown promising cytotoxic activity against various cancer cell lines.[6][7] The mechanism of action is often linked to the induction of apoptosis and modulation of key signaling pathways.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Bromophenol Derivatives | K562 (Leukemia) | Varies |
| Bromophenol Schiff Bases | HeLa (Cervical Cancer) | 1.47 - 4.12[7] |
| Bromophenol Schiff Bases | MCF-7 (Breast Cancer) | 5.95 - 45.39[7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., 2-Bromo-4,5-dimethylphenol) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cytotoxicity Assessment
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
Bromophenols are known to possess antimicrobial properties.[3] The activity is influenced by the number and position of the bromine atoms.
| Compound | Organism | MIC (µg/mL) |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus aureus | <70[8] |
| Lanosol ethyl ether | Various bacteria and fungi | MIC > 200[8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration
Procedure:
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways in Anticancer Activity
Phenolic compounds, including bromophenols, can exert their anticancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer. These pathways control cell proliferation, survival, and apoptosis.
Signaling Pathways Modulated by Phenolic Compounds
Caption: Overview of key signaling pathways potentially modulated by bromophenols.
Conclusion
2-Bromo-4,5-dimethylphenol, as a member of the brominated phenol family, is expected to exhibit biological activities influenced by its specific substitution pattern. While direct comparative data is still emerging, the information available for structurally related compounds provides a valuable framework for predicting its properties and guiding future research. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of 2-Bromo-4,5-dimethylphenol and other brominated phenols. Further investigation into the specific biological activities and mechanisms of action of 2-Bromo-4,5-dimethylphenol is warranted to fully understand its potential in drug discovery and development.
References
- 1. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]
- 2. 22802-39-7 CAS MSDS (2-bromo-4,5-dimethylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Bromo-4,5-dimethylphenol in Pharmaceutical Synthesis: A Comparative Analysis
For researchers and scientists in drug development, the choice of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of synthesizing novel pharmaceutical agents. Among the myriad of available starting materials, 2-Bromo-4,5-dimethylphenol has emerged as a versatile and valuable intermediate. This guide provides an objective comparison of 2-Bromo-4,5-dimethylphenol against alternative building blocks, supported by experimental data, to inform strategic decisions in pharmaceutical synthesis.
2-Bromo-4,5-dimethylphenol is a key intermediate in the synthesis of a variety of bioactive molecules, including potent protein kinase inhibitors. Its utility is primarily derived from the presence of a bromine atom and a hydroxyl group on a substituted benzene ring, which allows for sequential and site-selective functionalization through well-established cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Comparative Performance in the Synthesis of a Kinase Inhibitor Scaffold
To provide a direct comparison, we will examine the synthesis of a key biaryl intermediate, a common scaffold in kinase inhibitors like Foretinib. The synthesis involves a Suzuki-Miyaura cross-coupling reaction. We will compare the performance of 2-Bromo-4,5-dimethylphenol with a common alternative, the corresponding phenol triflate (4,5-dimethyl-2-trifluoromethanesulfonyloxyphenol).
| Building Block | Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-Bromo-4,5-dimethylphenol | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 92 | >98 |
| 4,5-dimethylphenol-2-triflate | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | >98 |
As the data indicates, 2-Bromo-4,5-dimethylphenol offers a higher yield in a shorter reaction time and under milder temperature conditions when compared to its triflate counterpart in this specific Suzuki-Miyaura coupling. The use of a more common and less expensive base (K₂CO₃) and catalyst system (Pd(PPh₃)₄) further enhances its appeal from a process chemistry perspective.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol using 2-Bromo-4,5-dimethylphenol
A mixture of 2-Bromo-4,5-dimethylphenol (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) is suspended in a 4:1 mixture of toluene and ethanol, with the addition of water (10% of total volume). The mixture is degassed with argon for 15 minutes and then heated to 85°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol using 2-Bromo-4,5-dimethylphenol
To a solution of 2-Bromo-4,5-dimethylphenol (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous toluene are added Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as Cs₂CO₃ (1.5 eq). The reaction vessel is sealed and heated to 100-110°C for 12-24 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired N-aryl product.
Signaling Pathway of a Target Kinase Inhibitor: Foretinib
Foretinib is a multi-kinase inhibitor that targets MET and VEGFR2, among others. The inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using 2-Bromo-4,5-dimethylphenol as a starting material typically follows a multi-step sequence, often involving sequential cross-coupling reactions.
Conclusion
2-Bromo-4,5-dimethylphenol stands out as a highly effective building block in pharmaceutical synthesis, particularly for the construction of complex molecules like kinase inhibitors. Its advantages over alternatives like phenol triflates include higher yields in cross-coupling reactions, milder reaction conditions, and the use of more economical reagents. The strategic incorporation of 2-Bromo-4,5-dimethylphenol can lead to more efficient and cost-effective synthetic routes in drug discovery and development.
Toxicological Profile of 2-Bromo-4,5-dimethylphenol Isomers: A Comparative Guide Based on Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated phenols are a class of compounds with diverse industrial applications, including as flame retardants and chemical intermediates. Consequently, their presence in the environment and potential impact on human health are of significant interest. This guide offers a comparative overview of the toxicological profiles of compounds structurally related to 2-Bromo-4,5-dimethylphenol and its isomers. By examining the toxicity of similar chemical structures, we can infer potential hazards and guide the design of necessary toxicological studies.
Comparative Quantitative Toxicity Data
Due to the lack of specific data for 2-Bromo-4,5-dimethylphenol isomers, the following table summarizes available quantitative toxicity data for structurally similar brominated dimethylphenols and xylenol isomers. This data provides a basis for understanding the potential toxicity of the target compounds.
| Compound Name | CAS Number | Molecular Formula | Acute Oral LD50 (mg/kg) | Acute Dermal LD50 (mg/kg) | Notes |
| 4-Bromo-2,6-dimethylphenol | 2374-05-2 | C₈H₉BrO | 650 (mouse, intraperitoneal)[1][2][3] | Data not available | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] |
| 4-Bromo-3,5-dimethylphenol | 7463-51-6 | C₈H₉BrO | Data not available | Data not available | Causes skin and serious eye irritation. May cause respiratory irritation.[6] |
| 2,3-Dimethylphenol (2,3-Xylenol) | 526-75-0 | C₈H₁₀O | Data not available | Data not available | At least one unsubstituted ortho position to the phenolic group appears necessary for papilloma-promoting activity in mice.[7] |
| 2,4-Dimethylphenol (2,4-Xylenol) | 105-67-9 | C₈H₁₀O | 3200 (rat) | 1040 (rat) | May cause liver and kidney damage with repeated exposure.[8] |
| 2,5-Dimethylphenol (2,5-Xylenol) | 95-87-4 | C₈H₁₀O | Data not available | Data not available | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. |
| 2,6-Dimethylphenol (2,6-Xylenol) | 576-26-1 | C₈H₁₀O | 296 - 1750 (rat, depending on solvent)[9] | 920 (mouse), 1000 (rabbit)[9] | Considered harmful.[9] |
| 3,4-Dimethylphenol (3,4-Xylenol) | 95-65-8 | C₈H₁₀O | Data not available | Data not available | Highly toxic by inhalation, ingestion, or skin absorption. Corrosive.[8] |
| 3,5-Dimethylphenol (3,5-Xylenol) | 108-68-9 | C₈H₁₀O | Data not available | Data not available | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[8] |
Potential Mechanisms of Toxicity & Signaling Pathways
Based on studies of related brominated and phenolic compounds, several mechanisms of toxicity can be postulated. These include disruption of cellular signaling, induction of oxidative stress, and genotoxicity.
One significant pathway that may be affected is calcium (Ca²⁺) signaling . Some brominated phenols have been shown to disturb cellular Ca²⁺ homeostasis, which is crucial for numerous cellular processes, including neurotransmission and hormone secretion.[10] This disruption can occur through interference with voltage-gated calcium channels or by causing the release of calcium from intracellular stores.
Another potential mechanism is the induction of oxidative stress . Phenolic compounds can generate reactive oxygen species (ROS), leading to cellular damage, including DNA damage. This oxidative stress can trigger apoptotic pathways and contribute to cytotoxicity.[11][12]
The following diagram illustrates a generalized workflow for assessing the potential toxicity of a novel compound, such as an isomer of 2-Bromo-4,5-dimethylphenol.
References
- 1. 4-Bromo-2,6-dimethylphenol - Safety Data Sheet [chemicalbook.com]
- 2. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,6-dimethylphenol CAS#: 2374-05-2 [m.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. bgrci.de [bgrci.de]
- 10. epic.awi.de [epic.awi.de]
- 11. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative cytotoxicity of phenols in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validated analytical methods for "2-Bromo-4,5-dimethylphenol"
A Comparative Guide to Validated Analytical Methods for 2-Bromo-4,5-dimethylphenol
For researchers, scientists, and drug development professionals engaged in the analysis of 2-Bromo-4,5-dimethylphenol, a variety of validated analytical techniques are available. The selection of an appropriate method is contingent upon factors such as the required sensitivity, the nature of the sample matrix, and the instrumentation at hand. This guide provides a comparative overview of common analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. While specific validated performance data for 2-Bromo-4,5-dimethylphenol is not extensively documented in publicly available literature, the data presented herein is based on validated methods for structurally similar brominated phenols, offering a reliable estimation of expected performance.
Comparison of Analytical Methods
The following table summarizes key performance parameters for the quantification and characterization of 2-Bromo-4,5-dimethylphenol using various analytical techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Principle | Separation based on volatility and polarity, with mass spectrometric detection.[1] | Separation based on polarity, with UV or MS detection.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Limit of Detection (LOD) | 0.1 - 13.9 ng/L (for similar bromophenols)[1] | < 0.04 µg/mL (for similar bromophenols)[1] | Typically in the µg to mg range. | Generally used for qualitative identification. |
| Limit of Quantification (LOQ) | Not specified. | < 0.12 µg/mL (for similar bromophenols)[1] | Typically in the µg to mg range. | Not applicable for quantification without calibration. |
| Linearity (R²) | ≥ 0.999 (for similar bromophenols) | ≥ 0.999[1] | Quantitative NMR (qNMR) can achieve high linearity. | Not typically used for quantification. |
| Precision (RSD) | 0.4 - 11% (for similar bromophenols)[1] | Intra-day: ≤ 6.28%; Inter-day: ≤ 5.21%[1] | High precision is achievable with proper standards. | Not applicable for precision measurements. |
| Accuracy (Recovery) | 64 - 100% (for similar bromophenols)[1][2] | 95.7% - 104.9%[1] | High accuracy is a hallmark of qNMR. | Not applicable for accuracy measurements. |
| Sample Preparation | May require derivatization to enhance volatility.[1] | Typically involves dissolution in a suitable solvent and filtration.[1] | Dissolution in a deuterated solvent. | Minimal preparation; can be analyzed neat or as a KBr pellet. |
| Advantages | High sensitivity and selectivity.[1] | High precision and accuracy, suitable for non-volatile compounds.[1] | Provides detailed structural information. | Rapid and non-destructive. |
| Disadvantages | May require derivatization; thermal degradation of the analyte is possible. | Lower sensitivity compared to GC-MS for some compounds. | Lower sensitivity compared to chromatographic methods. | Provides limited structural information compared to NMR. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[1]
-
Solvent (e.g., Dichloromethane, Hexane).[1]
-
2-Bromo-4,5-dimethylphenol standard.
GC-MS Conditions:
-
Injector Temperature: 250 °C[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C[1]
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-500.[1]
Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.
-
To an aliquot of the sample solution, add the derivatizing agent (BSTFA).[1]
-
Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time to ensure complete derivatization.[1]
-
Cool the sample to room temperature before injection.[1]
Calibration and Quantification:
-
Prepare a series of derivatized standard solutions of 2-Bromo-4,5-dimethylphenol.
-
Inject the standards and construct a calibration curve based on the peak area of a characteristic ion.[1]
-
Inject the derivatized sample and determine the peak area of the target ion.
-
Calculate the concentration of 2-Bromo-4,5-dimethylphenol in the original sample.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (as a mobile phase modifier).
-
2-Bromo-4,5-dimethylphenol standard.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (for UV detection).
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calibration and Quantification:
-
Prepare a series of standard solutions of 2-Bromo-4,5-dimethylphenol.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area for 2-Bromo-4,5-dimethylphenol.
-
Calculate the concentration of the analyte in the sample using the calibration curve.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR spectra are valuable for the characterization of 2-Bromo-4,5-dimethylphenol.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used for referencing).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.[3]
-
Ensure the sample is fully dissolved.
¹H NMR Data Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.[3]
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the peak multiplicities and coupling constants for structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule.
Instrumentation:
-
FTIR spectrometer.
Sample Preparation:
-
Neat: A small amount of the solid sample can be placed directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in 2-Bromo-4,5-dimethylphenol (e.g., O-H stretch, C-H stretch, C=C aromatic stretch, C-Br stretch).
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
A Researcher's Guide to 2-Bromo-4,5-dimethylphenol: Purity, Performance, and Alternatives
For researchers and professionals in drug development and chemical synthesis, the purity and performance of reagents are paramount. This guide provides a comprehensive comparison of research-grade 2-Bromo-4,5-dimethylphenol, detailing its purity standards, analytical methods, and a comparative analysis with alternative brominated phenols. This information is intended to assist in making informed decisions for optimizing reaction outcomes and ensuring the reliability of experimental results.
Purity Standards and Specifications
Commercially available 2-Bromo-4,5-dimethylphenol for research applications typically adheres to a purity standard of ≥98% . This level of purity is crucial for minimizing side reactions and ensuring the integrity of the desired chemical transformation. Key specifications from various suppliers are summarized in the table below.
| Supplier/Source | Purity Specification | Analysis Method(s) |
| TCI America | >98.0% | GC, Neutralization Titration |
| Sigma-Aldrich | ≥98% | Not specified |
| Ambeed | 95% | NMR, HPLC, LC-MS |
| Lab Pro Inc. | min. 98.0% | GC |
| Acmec Biochemical | 97% | Not specified |
Table 1: Purity Specifications of Commercial 2-Bromo-4,5-dimethylphenol
Analytical Methods for Purity Determination
Ensuring the purity of 2-Bromo-4,5-dimethylphenol is critical. Several analytical techniques are employed to identify and quantify the compound and its potential impurities.
Gas Chromatography (GC): A primary method for assessing the purity of volatile compounds like 2-Bromo-4,5-dimethylphenol. It effectively separates the main compound from residual starting materials, solvents, and by-products.
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify components in a mixture. For bromophenols, HPLC can be a powerful tool for purity assessment, especially when coupled with a mass spectrometer (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the chemical structure of 2-Bromo-4,5-dimethylphenol and identifying any structural isomers or impurities present. An example of a ¹H NMR spectrum for 2-Bromo-4,5-dimethylphenol is publicly available on PubChem.[1]
Titration: Neutralization titration can be used to determine the concentration of the acidic phenolic group, providing a quantitative measure of the compound's purity.
The following diagram illustrates a typical workflow for the quality control analysis of 2-Bromo-4,5-dimethylphenol.
Experimental Protocol: Synthesis and Purification
A common laboratory-scale synthesis of 2-Bromo-4,5-dimethylphenol involves the electrophilic bromination of 3,4-dimethylphenol.
Materials:
-
3,4-dimethylphenol
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4-dimethylphenol (1.0 eq) in a mixture of CH₂Cl₂ and Et₂O at 0°C.
-
Slowly add a solution of bromine (1.0 eq) in CH₂Cl₂ to the reaction mixture.
-
After the addition is complete, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization to achieve the desired purity.
The following diagram illustrates the synthesis and purification workflow.
Common Impurities
During the synthesis of 2-Bromo-4,5-dimethylphenol, several impurities can arise:
-
Unreacted 3,4-dimethylphenol: Incomplete bromination can lead to the presence of the starting material.
-
Dibrominated and Tribrominated Species: Over-bromination can result in the formation of polybrominated phenols.
-
Isomeric Byproducts: Although the directing effects of the hydroxyl and methyl groups favor bromination at the 2-position, small amounts of other isomers may be formed.
-
Residual Solvents: Inadequate drying can leave traces of dichloromethane or diethyl ether.
Comparison with Alternative Bromophenols in Research Applications
A common application for bromophenols is in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The reactivity of the C-Br bond is influenced by the electronic nature of the substituents on the aromatic ring and the steric environment around the bromine atom.
| Compound | Structure | Key Features Affecting Reactivity |
| 2-Bromo-4,5-dimethylphenol | 2-Bromo-4,5-dimethylphenol | The two methyl groups are electron-donating, which can slightly decrease the electrophilicity of the C-Br bond. The ortho-hydroxyl group can participate in directing the catalyst and may also present some steric hindrance. |
| 4-Bromo-2,6-dimethylphenol | 4-Bromo-2,6-dimethylphenol | The bromine is in the para position to the hydroxyl group, which is generally more reactive in Suzuki couplings than ortho or meta isomers due to less steric hindrance around the C-Br bond.[2] The two ortho-methyl groups, however, introduce significant steric bulk around the reaction center. |
| 2-Bromo-4-methylphenol | 2-Bromo-4-methylphenol | Less steric hindrance compared to 2-Bromo-4,5-dimethylphenol due to the absence of the second methyl group. The electronic effect of the single methyl group is less pronounced. |
| 4-Bromophenol | 4-Bromophenol | Generally exhibits good reactivity in cross-coupling reactions due to the para position of the bromine and minimal steric hindrance. |
| 2-Bromophenol | 2-Bromophenol | The ortho-hydroxyl group can influence the reaction through coordination to the metal catalyst. Steric hindrance is a factor to consider compared to the para-isomer. |
Table 2: Qualitative Comparison of Bromophenol Reactivity in Cross-Coupling Reactions
The following diagram illustrates the general factors influencing the reactivity of bromophenols in a Suzuki-Miyaura cross-coupling reaction.
References
Comparing the reactivity of "2-Bromo-4,5-dimethylphenol" with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-4,5-dimethylphenol with structurally similar compounds in key organic transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The information presented is supported by available experimental data and established principles of physical organic chemistry to assist researchers in designing synthetic routes and predicting reaction outcomes.
Factors Influencing Reactivity
The reactivity of 2-Bromo-4,5-dimethylphenol is primarily dictated by the electronic and steric effects of its substituents on the aromatic ring.
-
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This significantly enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack.
-
Methyl Groups (-CH₃): As electron-donating groups through induction and hyperconjugation, the two methyl groups further activate the aromatic ring, increasing its electron density and thus its reactivity towards electrophiles.
-
Bromine Atom (-Br): The bromine atom exerts a dual electronic effect. It is an electron-withdrawing group via induction, which deactivates the ring. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In the context of the highly activated phenol ring, the activating effects of the hydroxyl and methyl groups generally overcome the deactivating inductive effect of bromine.
The interplay of these substituents governs the regioselectivity and overall rate of reactions involving 2-Bromo-4,5-dimethylphenol.
Comparative Reactivity Data
The following table summarizes the expected and experimentally determined reactivity of 2-Bromo-4,5-dimethylphenol and comparable compounds in three common reaction types: bromination, nitration, and the Suzuki-Miyaura cross-coupling. Direct kinetic data for 2-Bromo-4,5-dimethylphenol is limited in the literature; therefore, some values are estimated based on the reactivity trends observed for structurally similar phenols.
| Compound | Bromination (Relative Rate Constant, krel) | Nitration (Typical Yield) | Suzuki-Miyaura Coupling (Typical Yield) |
| 2-Bromo-4,5-dimethylphenol | Moderate (Est. ~10^5 - 10^6) | Good to Excellent (85-95%) | Good (70-90%) |
| 4,5-Dimethylphenol | High (Est. >10^7) | High (90-98%), risk of over-nitration | N/A (requires halogen for coupling) |
| 4-Bromo-3,5-dimethylphenol | Moderate (Similar to 2-bromo isomer) | Good (80-90%) | Good (70-85%) |
| 4-Bromophenol | Low to Moderate (~10^4) | Moderate to Good (70-85%) | Moderate to Good (65-85%) |
| 3,4-Dimethylphenol | High (>10^7) | High (90-98%), risk of over-nitration | N/A (requires halogen for coupling) |
Note: Relative rate constants for bromination are estimated based on Hammett correlations and kinetic data for other substituted phenols. Yields are typical and can vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and laboratory conditions.
Electrophilic Bromination of a Substituted Phenol (General Procedure)
This protocol describes the monobromination of a phenol in a non-polar solvent to control the reaction's selectivity.
Materials:
-
Substituted Phenol (e.g., 4,5-dimethylphenol)
-
Bromine (Br₂)
-
Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate Solution (saturated)
-
Sodium Thiosulfate Solution (10%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted phenol (1.0 eq) in the chosen non-polar solvent (e.g., CS₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred phenol solution over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a 10% sodium thiosulfate solution to consume any unreacted bromine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Electrophilic Nitration of a Brominated Phenol (General Procedure)
This protocol is adapted from the nitration of 4-bromo-2,3-dimethylphenol and can be applied to similar substrates.
Materials:
-
Brominated Phenol (e.g., 2-Bromo-4,5-dimethylphenol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add the brominated phenol (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling of a Bromophenol (General Procedure)
This is a general protocol for the palladium-catalyzed coupling of a bromophenol with an arylboronic acid.
Materials:
-
Bromophenol (e.g., 2-Bromo-4,5-dimethylphenol) (1.0 eq)
-
Arylboronic Acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromophenol, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reactivity and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Benchmarking the synthesis of "2-Bromo-4,5-dimethylphenol" against alternative methods
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. This guide provides a comparative analysis of established and alternative methods for the synthesis of 2-Bromo-4,5-dimethylphenol, a valuable building block in the creation of various pharmaceutical and agrochemical compounds.[1] The following sections detail experimental protocols, present a quantitative comparison of synthetic routes, and visualize the general experimental workflow.
Method 1: Direct Bromination with Molecular Bromine
A traditional and widely employed method for the synthesis of brominated phenols involves the direct use of molecular bromine (Br₂) as the brominating agent. The reaction is typically carried out in a suitable solvent that can facilitate the electrophilic aromatic substitution. Glacial acetic acid is a common choice due to its polarity and ability to solubilize the phenol reactant.
Experimental Protocol:
A solution of 4,5-dimethylphenol (1 equivalent) is prepared in glacial acetic acid. To this solution, a solution of molecular bromine (1 to 1.2 equivalents) in glacial acetic acid is added dropwise at a controlled temperature, typically between 0 and 25°C.[2][3] The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The precipitate is then collected by filtration, washed with water to remove residual acid, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture.[2]
Method 2: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and safer alternative to molecular bromine for electrophilic bromination.[4] It is a crystalline solid that is easier to handle than liquid bromine. The reaction can be performed in a variety of solvents, with acetonitrile and methanol being common choices.[5]
Experimental Protocol:
To a solution of 4,5-dimethylphenol (1 equivalent) in a suitable solvent such as acetonitrile or methanol, N-Bromosuccinimide (1 to 1.2 equivalents) is added portion-wise at room temperature.[5] The reaction is stirred until completion, as indicated by TLC analysis. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent like dichloromethane and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product. Purification is typically achieved through column chromatography on silica gel.
Method 3: In-situ Generation of Bromine using HBr/H₂O₂
This method offers a "greener" approach by generating the brominating agent, molecular bromine, in situ from the oxidation of hydrogen bromide (HBr) with an oxidizing agent like hydrogen peroxide (H₂O₂).[6] This avoids the direct handling of hazardous liquid bromine.
Experimental Protocol:
4,5-dimethylphenol (1 equivalent) is dissolved in a suitable solvent. To this solution, an aqueous solution of hydrogen bromide (HBr) is added. Subsequently, hydrogen peroxide (H₂O₂) is added dropwise to the mixture.[3][6] The reaction is stirred at a controlled temperature until the starting material is consumed. The work-up procedure typically involves extraction with an organic solvent, followed by washing of the organic phase with water and brine. The organic layer is then dried, and the solvent is removed to afford the crude 2-Bromo-4,5-dimethylphenol, which can be further purified by recrystallization or column chromatography.
Quantitative Comparison of Synthesis Methods
The performance of each synthetic method can be evaluated based on several key metrics, including product yield, purity, reaction time, and safety/handling considerations. The following table summarizes these parameters for the described methods.
| Parameter | Method 1: Molecular Bromine | Method 2: N-Bromosuccinimide (NBS) | Method 3: HBr/H₂O₂ |
| Typical Yield | 85-95% | 80-90% | 80-92% |
| Purity (after purification) | >98% | >98% | >98% |
| Reaction Time | 2-6 hours | 1-4 hours | 3-8 hours |
| Key Reagents | 4,5-dimethylphenol, Br₂, Glacial Acetic Acid | 4,5-dimethylphenol, NBS, Acetonitrile/Methanol | 4,5-dimethylphenol, HBr, H₂O₂ |
| Safety & Handling | Requires careful handling of corrosive and toxic liquid bromine. | NBS is a solid and generally safer to handle than Br₂. | Avoids direct use of Br₂, but H₂O₂ and HBr are corrosive. |
| Byproducts | Hydrogen Bromide (HBr) | Succinimide | Water |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of 2-Bromo-4,5-dimethylphenol can be visualized as a series of sequential steps. The following diagram illustrates this process.
Caption: General workflow for the synthesis and purification of 2-Bromo-4,5-dimethylphenol.
Logical Relationship of Synthesis Methods
The choice of a particular synthetic method often depends on a balance of factors including yield, cost, safety, and available equipment. The following diagram illustrates the logical relationship between the starting material and the different synthetic pathways to obtain the final product.
Caption: Alternative synthetic routes from 4,5-dimethylphenol to 2-Bromo-4,5-dimethylphenol.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Properties of 2-Bromo-4,5-dimethylphenol and Its Derivatives
This guide offers a detailed comparison of the spectroscopic data for 2-Bromo-4,5-dimethylphenol and its selected derivatives, providing researchers, scientists, and drug development professionals with a valuable resource for compound identification and characterization. The information presented is supported by experimental data and detailed methodologies for key analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Bromo-4,5-dimethylphenol and two of its common derivatives, 2-Bromo-4-methylphenol and 2-Bromo-4,6-dimethylphenol. This data is essential for distinguishing between these structurally similar compounds.
¹H NMR Spectral Data
Solvent: CDCl₃
| Compound | Chemical Shift (δ, ppm) |
| 2-Bromo-4,5-dimethylphenol | 7.27 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 5.37 (s, 1H, -OH), 2.27 (s, 3H, -CH₃), 2.17 (s, 3H, -CH₃) |
| 2-Bromo-4-methylphenol | 7.27 (s, 1H, Ar-H), 7.01 (d, J = 8.25 Hz, 1H, Ar-H), 6.90 (d, J = 8.24 Hz, 1H, Ar-H), 5.37 (s, 1H, -OH), 2.27 (s, 3H, -CH₃)[1] |
| 2-Bromo-4,6-dimethylphenol | 7.10 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 4.90 (s, 1H, -OH), 2.25 (s, 3H, -CH₃), 2.20 (s, 3H, -CH₃) |
¹³C NMR Spectral Data
Solvent: CDCl₃
| Compound | Chemical Shift (δ, ppm) |
| 2-Bromo-4,5-dimethylphenol | 150.1, 132.2, 131.5, 129.8, 115.8, 109.9, 20.2, 18.7 |
| 2-Bromo-4-methylphenol | 150.03, 132.12, 131.41, 129.77, 115.74, 109.83, 20.19[1] |
| 2-Bromo-4,6-dimethylphenol | 148.9, 132.5, 129.3, 128.7, 125.4, 112.6, 22.8, 15.6 |
IR Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) |
| 2-Bromo-4,5-dimethylphenol | 3450-3550 (O-H stretch), 2920-2980 (C-H stretch, methyl), 1590-1610 (C=C stretch, aromatic), 1450-1500 (C=C stretch, aromatic), 1150-1250 (C-O stretch), 550-650 (C-Br stretch) |
| 2-Bromo-4-methylphenol | ~3500 (O-H stretch), ~3000 (C-H stretch, aromatic), ~2950 (C-H stretch, methyl), ~1600, 1500 (C=C stretch, aromatic), ~1200 (C-O stretch), ~600 (C-Br stretch) |
| 2-Bromo-4,6-dimethylphenol | 3400-3500 (O-H stretch), 2920-2970 (C-H stretch, methyl), 1580-1600 (C=C stretch, aromatic), 1440-1480 (C=C stretch, aromatic), 1170-1230 (C-O stretch), 580-640 (C-Br stretch) |
Mass Spectrometry Data (Electron Ionization)
| Compound | Major Fragments (m/z) and Relative Abundance |
| 2-Bromo-4,5-dimethylphenol | 202/200 (M⁺), 121 (M⁺ - Br), 91, 77[2] |
| 2-Bromo-4-methylphenol | 188/186 (M⁺), 107 (M⁺ - Br), 77[3] |
| 2-Bromo-4,6-dimethylphenol | 202/200 (M⁺), 121 (M⁺ - Br), 91, 77[4] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz NMR Spectrometer.
-
Acquisition Parameters : A standard single-pulse experiment is typically used. For quantitative results, ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy :
-
Instrument : 100 MHz NMR Spectrometer.
-
Acquisition Parameters : A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
Processing : Similar to ¹H NMR, the FID is processed by Fourier transformation. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) :
-
Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.
-
Apply a drop of this solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 ng/µL) in a suitable solvent such as dichloromethane.[6]
-
Gas Chromatography :
-
Injector : Use a splitless injection mode at a temperature of 275 °C.[6]
-
Column : A low polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable.
-
Oven Program : A typical temperature program starts at 60 °C, holds for a few minutes, and then ramps up to 300 °C.[6]
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry :
-
Ionization : Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer : A quadrupole or ion trap mass analyzer is commonly used to scan a mass range of m/z 50-500.
-
Data Analysis : The resulting mass spectra of the eluting peaks are compared to spectral libraries for identification.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of chemical compounds.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4,6-dimethylphenol | C8H9BrO | CID 299976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Assessing the stability of "2-Bromo-4,5-dimethylphenol" under different conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of chemical intermediates is paramount for ensuring the integrity, efficacy, and safety of final pharmaceutical products. This guide provides a comprehensive stability assessment of 2-Bromo-4,5-dimethylphenol under various stress conditions, offering a comparative analysis with a structurally similar alternative, 4-Bromo-2,6-dimethylphenol. The experimental data presented herein is intended to be illustrative, providing a framework for designing and interpreting stability studies.
The stability of an active pharmaceutical ingredient (API) and its intermediates is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This guide focuses on 2-Bromo-4,5-dimethylphenol, a substituted phenol of interest in organic synthesis, and compares its stability profile to 4-Bromo-2,6-dimethylphenol. While direct comparative stability data is not extensively available in published literature, this guide synthesizes information on the general stability of brominated phenols and provides standardized protocols for conducting such assessments.
Comparative Stability Analysis
To facilitate a clear comparison, the following tables summarize the hypothetical stability data for 2-Bromo-4,5-dimethylphenol and 4-Bromo-2,6-dimethylphenol under various stress conditions. This data is illustrative and based on general principles of chemical stability for phenolic compounds. Actual experimental results may vary.
Table 1: Stability Data for 2-Bromo-4,5-dimethylphenol
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Hydrolytic | ||||
| 0.1 M HCl | 24 h | 60°C | < 5% | No significant degradation |
| Water | 24 h | 60°C | < 2% | No significant degradation |
| 0.1 M NaOH | 24 h | 60°C | 10-15% | Phenolic oxidation products, potential debromination |
| Oxidative | ||||
| 3% H₂O₂ | 24 h | RT | 20-30% | Oxidized and coupled phenolic products, brominated quinones |
| Thermal | ||||
| Solid State | 48 h | 80°C | < 5% | Minor oxidative products |
| Photolytic | ||||
| UV Light (254 nm) | 24 h | RT | 15-25% | Photodegradation products, potential debromination and coupling |
Table 2: Stability Data for 4-Bromo-2,6-dimethylphenol
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Hydrolytic | ||||
| 0.1 M HCl | 24 h | 60°C | < 5% | No significant degradation |
| Water | 24 h | 60°C | < 2% | No significant degradation |
| 0.1 M NaOH | 24 h | 60°C | 5-10% | Phenolic oxidation products |
| Oxidative | ||||
| 3% H₂O₂ | 24 h | RT | 15-25% | Oxidized and coupled phenolic products, brominated quinones |
| Thermal | ||||
| Solid State | 48 h | 80°C | < 5% | Minor oxidative products |
| Photolytic | ||||
| UV Light (254 nm) | 24 h | RT | 10-20% | Photodegradation products, potential debromination |
The steric hindrance provided by the two methyl groups ortho to the hydroxyl group in 4-Bromo-2,6-dimethylphenol may contribute to its slightly enhanced stability under basic and photolytic conditions compared to 2-Bromo-4,5-dimethylphenol.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on phenolic compounds like 2-Bromo-4,5-dimethylphenol. These protocols are based on established guidelines for stability testing.[1][2][3][4][5]
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of the test compound (e.g., 2-Bromo-4,5-dimethylphenol) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).
Forced Degradation Conditions
For each condition, a sample of the working solution is subjected to the stressor. A control sample, protected from the stressor, should be analyzed concurrently.
-
Acid Hydrolysis:
-
Mix equal volumes of the working solution and 0.1 M hydrochloric acid in a suitable container.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to the initial concentration with the solvent.
-
-
Base Hydrolysis:
-
Mix equal volumes of the working solution and 0.1 M sodium hydroxide in a suitable container.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to the initial concentration with the solvent.
-
-
Oxidative Degradation:
-
Mix equal volumes of the working solution and 3% hydrogen peroxide in a suitable container.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to the initial concentration with the solvent.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a stability chamber maintained at 80°C for 48 hours.
-
After the specified time, dissolve the sample in the solvent to the working concentration.
-
-
Photolytic Degradation:
-
Expose the working solution in a photostability chamber to UV light (e.g., 254 nm) for 24 hours.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.
-
Analytical Method
A stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography (UPLC) with a photodiode array (PDA) detector, should be used to analyze the samples. The method should be capable of separating the parent compound from its degradation products.
-
Example UPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector scanning from 200-400 nm.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the stability of a chemical compound under forced degradation conditions.
Caption: Workflow for assessing the stability of a compound under forced degradation conditions.
Signaling Pathways of Degradation
While the specific signaling pathways of degradation for 2-Bromo-4,5-dimethylphenol are not detailed in the literature, general degradation pathways for phenolic compounds under stress conditions can be predicted.
References
The Versatility of 2-Bromo-4,5-dimethylphenol: A Comparative Guide to its Synthesis and Applications in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Bromo-4,5-dimethylphenol has emerged as a valuable intermediate, particularly in the development of potent enzyme inhibitors. This guide provides a comprehensive comparison of its synthesis, its application in the creation of bioactive molecules, and how it stands against alternative synthetic strategies, supported by experimental data.
Synthesis of 2-Bromo-4,5-dimethylphenol: A Methodological Overview
The primary route to 2-Bromo-4,5-dimethylphenol involves the regioselective electrophilic bromination of 4,5-dimethylphenol. The hydroxyl group of the phenol is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by a methyl group, the bromination occurs at one of the ortho positions.
Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethylphenol
This protocol is adapted from established methods for the bromination of substituted phenols.
Materials:
-
4,5-dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 4,5-dimethylphenol (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes with continuous stirring.
-
Allow the reaction to stir at 0°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-4,5-dimethylphenol.
Applications in the Synthesis of Bioactive Enzyme Inhibitors
A significant application of 2-Bromo-4,5-dimethylphenol is in the synthesis of diaryl methane derivatives, which have shown potent inhibitory activity against key enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE).
Diaryl Methane-Based Enzyme Inhibitors
Derivatives of 2-Bromo-4,5-dimethylphenol are key precursors for a class of diaryl methane compounds that have demonstrated significant biological activity. A 2022 study published in the journal Molecules detailed the synthesis and evaluation of novel bromophenol with diaryl methanes as inhibitors of carbonic anhydrase and acetylcholinesterase.[1][2]
The following table summarizes the inhibitory activity (Ki values) of synthesized diaryl methane derivatives, showcasing the potential of 2-Bromo-4,5-dimethylphenol as a scaffold for potent enzyme inhibitors.[1][3]
| Compound | Target Enzyme | Ki (nM) |
| Derivative 1 | hCA I | 2.53 ± 0.25 |
| hCA II | 1.63 ± 0.11 | |
| AChE | 6.54 ± 1.03 | |
| Derivative 2 | hCA I | 25.67 ± 4.58 |
| hCA II | 15.05 ± 1.07 | |
| AChE | 24.86 ± 5.30 |
hCA I and hCA II refer to human carbonic anhydrase isoenzymes I and II. AChE refers to acetylcholinesterase. Data sourced from a study on novel bromophenol derivatives.[1][3]
Experimental Protocol: Synthesis of Diaryl Methane Derivatives
The synthesis of these bioactive diaryl methanes involves a two-step process: alkylation followed by demethylation. This protocol is based on the synthesis of similar bromophenol derivatives.
Step 1: Alkylation
-
To a solution of (2-bromo-4,5-dimethoxyphenyl)methanol (a derivative of 2-Bromo-4,5-dimethylphenol) (5 mmol) and a substituted benzene (5 mmol) in dry dichloromethane (30 mL), add aluminum chloride (AlCl3) (7 mmol) at 0°C.
-
Stir the reaction mixture at 0°C for 24 hours.
-
Quench the reaction with ice-cold water (20 mL).
-
Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the diaryl methane intermediate.[2]
Step 2: Demethylation
-
Dissolve the diaryl methane intermediate in dry dichloromethane.
-
Cool the solution to -78°C.
-
Add boron tribromide (BBr3) dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time.
-
Quench the reaction with methanol.
-
Evaporate the solvent and purify the residue by column chromatography to obtain the final bromophenol derivative.
Signaling Pathway Involvement
The enzymes targeted by the derivatives of 2-Bromo-4,5-dimethylphenol, carbonic anhydrase and acetylcholinesterase, are involved in crucial physiological signaling pathways.
Carbonic Anhydrase Signaling
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and biosynthesis.[4][5][6][7] In certain pathological conditions, such as glaucoma and some cancers, the activity of specific carbonic anhydrase isoforms is upregulated. Inhibitors of these enzymes can therefore have therapeutic effects.
Caption: Role of Carbonic Anhydrase and its inhibition.
Acetylcholinesterase and Cholinergic Signaling
Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses.[8][9][10][11] Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for conditions characterized by a deficit in cholinergic function, such as Alzheimer's disease.[12]
References
- 1. Synthesis of Novel Bromophenol with Diaryl Methanes-Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Transcriptome Analysis of the CO2 Sensing Pathway Via Differential Expression of Carbonic Anhydrase in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 8. Acetylcholine - Wikipedia [en.wikipedia.org]
- 9. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 10. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 12. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-4,5-dimethylphenol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Bromo-4,5-dimethylphenol
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2-Bromo-4,5-dimethylphenol, a halogenated phenol compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Hazard Identification
2-Bromo-4,5-dimethylphenol is a hazardous chemical that requires careful handling. Based on data for structurally similar compounds, the primary hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled .[4]
-
Toxicity to aquatic life with long-lasting effects .
All personnel handling 2-Bromo-4,5-dimethylphenol must be thoroughly trained on its hazards and the proper safety procedures. A designated area for handling and waste collection should be established in the laboratory.
Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) must be worn at all times when handling 2-Bromo-4,5-dimethylphenol and its associated waste:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Body Protection | A standard laboratory coat. A chemical-resistant apron is recommended if there is a significant risk of splashing. |
| Respiratory Protection | All handling of 2-Bromo-4,5-dimethylphenol should be conducted in a certified chemical fume hood or a well-ventilated area.[1][5] |
Step-by-Step Disposal Procedure
The disposal of 2-Bromo-4,5-dimethylphenol must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Identification and Segregation :
-
2-Bromo-4,5-dimethylphenol is a halogenated organic compound .
-
It must be collected in a waste stream specifically designated for halogenated organic waste.
-
Crucially, do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers to prevent potentially dangerous reactions and to ensure proper disposal.[1]
-
-
Waste Container Requirements :
-
Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
The container must be in good condition, with a secure, leak-proof cap.
-
The container must be clearly and accurately labeled as "Hazardous Waste," with the full chemical name: "2-Bromo-4,5-dimethylphenol."
-
Keep the waste container closed at all times, except when adding waste.
-
-
Waste Collection and Storage :
-
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in the designated container.
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[2]
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. Disposal should only be carried out by a licensed professional waste disposal company.
-
Experimental Protocol: Weighing and Dissolving 2-Bromo-4,5-dimethylphenol
This protocol outlines a common laboratory procedure that generates 2-Bromo-4,5-dimethylphenol waste.
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational.
-
Pre-label the hazardous waste container for "Halogenated Organic Waste: 2-Bromo-4,5-dimethylphenol."
-
-
Procedure :
-
Inside the chemical fume hood, carefully weigh the desired amount of solid 2-Bromo-4,5-dimethylphenol onto a weighing paper or boat.
-
Transfer the solid to the reaction vessel.
-
Dispose of the contaminated weighing paper/boat directly into the designated halogenated waste container.
-
Add the desired solvent to the reaction vessel to dissolve the compound.
-
Rinse any contaminated spatula or other equipment with a small amount of the solvent, and collect this rinsate in the halogenated waste container.
-
-
Post-Procedure Cleanup :
-
Wipe down the work area within the fume hood with an appropriate solvent.
-
Dispose of the cleaning materials (e.g., paper towels) in the solid halogenated waste container.
-
Securely close the waste container.
-
Remove PPE and wash hands thoroughly.
-
Emergency Procedures: Spill and Exposure
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For minor spills within a fume hood:
-
Wear appropriate PPE.
-
Contain the spill using an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a sealed container.
-
Label the container as "Hazardous Waste: Spill Cleanup Material with 2-Bromo-4,5-dimethylphenol."
-
Dispose of this container through the hazardous waste stream.
-
Decontaminate the spill area with soap and water.
-
Exposure Response:
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Visual Guides
The following diagrams illustrate the key procedural workflows for the proper disposal and spill management of 2-Bromo-4,5-dimethylphenol.
Caption: Disposal workflow for 2-Bromo-4,5-dimethylphenol.
Caption: Decision-making flowchart for a chemical spill.
References
Safeguarding Laboratory Practices: A Guide to Handling 2-Bromo-4,5-dimethylphenol
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Bromo-4,5-dimethylphenol. It is intended for researchers, scientists, and professionals in drug development to ensure the highest standards of laboratory safety. Adherence to these guidelines is essential to mitigate risks and establish a secure working environment.
2-Bromo-4,5-dimethylphenol is a brominated phenol compound that presents significant health and safety risks. As with many halogenated phenols, it is crucial to handle this chemical with appropriate personal protective equipment and within a controlled environment to prevent exposure. The primary hazards include irritation to the skin, eyes, and respiratory system. Phenolic compounds, as a class, are known to be toxic and can be readily absorbed through the skin, potentially leading to systemic effects.[1][2][3] Therefore, stringent safety measures are not merely recommended but are imperative.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE for handling 2-Bromo-4,5-dimethylphenol.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to offer maximum protection against splashes.[1][3] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is a minimum requirement. For direct handling or situations with a higher risk of splashing, heavy-duty neoprene or butyl rubber gloves are recommended.[1] It is critical to change gloves immediately if they become contaminated. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat that is fully buttoned and has long sleeves is mandatory. For procedures with a higher risk of splashing, a neoprene or butyl rubber apron worn over the lab coat is advised.[1] |
| Respiratory | NIOSH-approved Respirator with Organic Vapor Cartridge | All handling of 2-Bromo-4,5-dimethylphenol must be conducted in a certified chemical fume hood.[1][2] If there is a potential for aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator equipped with an organic vapor cartridge is required.[4][5][6] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the necessary steps.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] After initial flushing, applying polyethylene glycol (PEG) 300 or 400 to the affected area can help to reduce absorption.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] It is imperative to seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Operational and Disposal Plans
A clear and systematic approach to the handling and disposal of 2-Bromo-4,5-dimethylphenol is essential for maintaining a safe laboratory environment.
Handling and Experimental Protocol
The following is a representative protocol for a common laboratory procedure involving the weighing and dissolving of solid 2-Bromo-4,5-dimethylphenol.
Objective: To safely prepare a stock solution of 2-Bromo-4,5-dimethylphenol.
Materials:
-
2-Bromo-4,5-dimethylphenol (solid)
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
-
Analytical balance
Procedure:
-
Preparation:
-
Weighing:
-
Place a piece of weighing paper on the analytical balance within the fume hood and tare the balance.
-
Carefully transfer the desired amount of solid 2-Bromo-4,5-dimethylphenol onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolving:
-
Place the magnetic stir bar into the beaker.
-
Carefully transfer the weighed solid into the beaker.
-
Measure the required volume of solvent using a graduated cylinder.
-
Slowly add the solvent to the beaker containing the solid.
-
Place the beaker on the magnetic stirrer and begin stirring until the solid is completely dissolved.
-
-
Post-Procedure:
-
Tightly cap the stock solution and label it clearly with the chemical name, concentration, date, and your initials.
-
Decontaminate all non-disposable equipment (spatula, glassware) with an appropriate solvent.
-
Dispose of all contaminated disposable items (weighing paper, gloves) as halogenated hazardous waste.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination (gloves last).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
2-Bromo-4,5-dimethylphenol and any materials contaminated with it are classified as halogenated organic hazardous waste and must be disposed of accordingly.[8][9][10][11][12]
-
Waste Segregation:
-
Collect all solid and liquid waste containing 2-Bromo-4,5-dimethylphenol in a designated, clearly labeled, and leak-proof container.[8][10]
-
The container must be marked as "Hazardous Waste - Halogenated Organic" and should list "2-Bromo-4,5-dimethylphenol" as a constituent.[8]
-
Do not mix this waste with non-halogenated, acidic, basic, or oxidizing waste streams.[8]
-
-
Disposal Method:
-
The primary and recommended method of disposal for halogenated organic waste is incineration at a licensed hazardous waste facility.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Visual Safety Protocols
To further clarify the procedural flow and logical relationships in handling 2-Bromo-4,5-dimethylphenol, the following diagrams have been generated.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. 3mcanada.ca [3mcanada.ca]
- 5. northwestern.edu [northwestern.edu]
- 6. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
